molecular formula C7H8FNO B6618615 2-fluoro-6-methoxy-4-methylpyridine CAS No. 1228897-87-7

2-fluoro-6-methoxy-4-methylpyridine

Cat. No.: B6618615
CAS No.: 1228897-87-7
M. Wt: 141.14 g/mol
InChI Key: XYXYZWWRKONZLE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol . Its structure is defined by the SMILES notation CC1=CC(=NC(=C1)F)OC . As a fluorinated and methoxylated pyridine derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Fluorinated pyridines are particularly valuable in chemical research; the fluorine atom and the pyridine ring are known to bestow distinctive physical-chemical properties, making such compounds key structural ingredients in the development of agrochemicals and pharmaceuticals . While specific biological activity data for this compound is not currently available in the literature, its structural features align with those used in creating potent inhibitors for targets like the p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory pathways . Researchers may also utilize this compound as a synthetic intermediate, similar to other substituted pyridines used in multi-step syntheses of complex molecules . This product is intended for Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

2-fluoro-6-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYZWWRKONZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of a Niche Chemical Entity

To our fellow researchers, scientists, and drug development professionals, this guide addresses the chemical properties of 2-fluoro-6-methoxy-4-methylpyridine. It is important to note that while this compound represents a structure of significant interest, comprehensive experimental data in the public domain is limited. Therefore, this document serves as a technical guide that combines available information on closely related analogues with established principles of organic chemistry to predict its behavior and utility. The insights provided herein are intended to empower your research endeavors by offering a robust framework for understanding and manipulating this molecule.

Physicochemical and Spectroscopic Profile

The introduction of fluoro, methoxy, and methyl groups onto the pyridine scaffold imparts a unique combination of electronic and steric properties. These substituents are crucial in modulating the molecule's reactivity, solubility, and interaction with biological targets.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-fluoro-6-methoxy-4-methylpyridine, extrapolated from data available for structurally similar compounds.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₇H₈FNO-
Molecular Weight 141.14 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidBased on the appearance of similar compounds like 2-fluoro-4-methylpyridine and 2-fluoro-6-methylpyridine.[1][2]
Boiling Point ~160-180 °CInterpolated from the boiling points of 2-fluoro-6-methylpyridine (140-141 °C) and 2-fluoro-4-methylpyridine (160-161 °C), with an expected increase due to the methoxy group.
Density ~1.1 g/mLEstimated to be slightly higher than that of 2-fluoro-6-methylpyridine (1.077 g/mL) and 2-fluoro-4-methylpyridine (1.078 g/mL).
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Expected behavior for a small organic molecule of this nature.
CAS Number Not readily available in public databasesThis suggests the compound is not widely commercialized.
Predicted Spectroscopic Data

The spectroscopic signature of 2-fluoro-6-methoxy-4-methylpyridine is key to its identification and characterization. The following are predicted spectral data based on established chemical shift and absorption frequency principles.

SpectroscopyPredicted Features
¹H NMR - Aromatic protons (2H): Two singlets or doublets in the range of 6.0-7.5 ppm. - Methoxy protons (3H): A singlet around 3.8-4.0 ppm. - Methyl protons (3H): A singlet around 2.2-2.4 ppm.
¹³C NMR - Aromatic carbons: Peaks in the range of 100-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Methoxy carbon: A peak around 55 ppm. - Methyl carbon: A peak around 15-20 ppm.
¹⁹F NMR A singlet in the typical range for fluoropyridines.
IR Spectroscopy - C-F stretch: ~1200-1250 cm⁻¹. - C-O (methoxy) stretch: ~1050-1250 cm⁻¹. - Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹. - C-H stretches: ~2850-3100 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 141.14.

Synthesis of 2-fluoro-6-methoxy-4-methylpyridine: A Proposed Route

Given the lack of a standardized, published synthesis for 2-fluoro-6-methoxy-4-methylpyridine, a plausible synthetic strategy can be devised from commercially available starting materials, leveraging well-established transformations for pyridine functionalization. A logical approach would be to start with a pre-functionalized pyridine ring and introduce the remaining substituents.

Proposed Synthetic Workflow

A potential route could commence from 2,6-dichloro-4-methylpyridine. This pathway involves a regioselective nucleophilic aromatic substitution (SNA) of the chlorine atoms, followed by a fluorination step.

Synthesis_of_2-fluoro-6-methoxy-4-methylpyridine start 2,6-dichloro-4-methylpyridine intermediate1 2-chloro-6-methoxy-4-methylpyridine start->intermediate1 1. NaOMe, MeOH Regioselective SNAr product 2-fluoro-6-methoxy-4-methylpyridine intermediate1->product 2. KF, phase-transfer catalyst Halex Reaction

Caption: Proposed synthesis of 2-fluoro-6-methoxy-4-methylpyridine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-chloro-6-methoxy-4-methylpyridine

  • To a solution of 2,6-dichloro-4-methylpyridine in anhydrous methanol, add one equivalent of sodium methoxide at room temperature.

  • Stir the reaction mixture at reflux for several hours, monitoring the progress by TLC or GC-MS. The methoxide will preferentially displace one of the chlorine atoms due to the directing effects of the methyl group and the pyridine nitrogen.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain pure 2-chloro-6-methoxy-4-methylpyridine.

Step 2: Synthesis of 2-fluoro-6-methoxy-4-methylpyridine (Halex Reaction)

  • In a sealed vessel, combine 2-chloro-6-methoxy-4-methylpyridine, an excess of potassium fluoride, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling aprotic polar solvent such as DMSO or sulfolane.

  • Heat the mixture to a high temperature (typically 150-220 °C) and stir vigorously for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After cooling, carefully quench the reaction with water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by distillation or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-fluoro-6-methoxy-4-methylpyridine is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing fluorine atom at the 2-position.

Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is an excellent leaving group for SNAr reactions. The electron-deficient nature of the pyridine ring at the α-position (C2) makes it susceptible to attack by a wide range of nucleophiles.

SNAr_Mechanism reactant 2-fluoro-6-methoxy-4-methylpyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack at C2 nucleophile Nu⁻ nucleophile->intermediate product 2-substituted-6-methoxy-4-methylpyridine intermediate->product Loss of F⁻ leaving_group F⁻ intermediate->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the introduction of various functional groups at the 2-position, making it a valuable intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.[3][4]

Examples of Potential Nucleophiles:

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.

  • N-Nucleophiles: Amines, amides, and azides.

  • S-Nucleophiles: Thiolates and sulfides.

  • C-Nucleophiles: Grignard reagents and organolithiums (with caution and under specific conditions).

Other Potential Reactions
  • Electrophilic Aromatic Substitution: This is generally difficult on pyridine rings unless strongly activating groups are present. The existing substituents would likely direct any potential electrophilic attack to the C3 or C5 positions.

  • Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under appropriate conditions.

  • Reactions of the Methoxy Group: The methoxy group can be cleaved to the corresponding hydroxypyridine using strong acids like HBr or BBr₃.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry and agrochemical research. The specific substitution pattern of 2-fluoro-6-methoxy-4-methylpyridine suggests its potential as a key building block in these areas.

Applications start 2-fluoro-6-methoxy-4-methylpyridine app1 Pharmaceuticals start->app1 app2 Agrochemicals start->app2 app3 Materials Science start->app3 detail1 Kinase Inhibitors GPCR Modulators app1->detail1 detail2 Herbicides Fungicides app2->detail2 detail3 Ligands for Catalysis Organic Electronics app3->detail3

Caption: Potential applications of 2-fluoro-6-methoxy-4-methylpyridine.

The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and electronic properties. The methyl group provides a point for further functionalization or can be important for steric interactions within a binding pocket.

Safety and Handling

While specific safety data for 2-fluoro-6-methoxy-4-methylpyridine is not available, it is prudent to handle this compound with the same precautions as for similar fluorinated pyridines.

  • General Hazards: Expected to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-fluoro-6-methoxy-4-methylpyridine is a chemical entity with significant potential as a versatile building block in synthetic chemistry. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be extrapolated from related compounds and fundamental chemical principles. Its predicted susceptibility to nucleophilic aromatic substitution at the 2-position opens up a wide array of possibilities for the synthesis of novel and complex molecules for various applications, particularly in the life sciences. It is our hope that this guide will serve as a valuable resource for researchers looking to explore the potential of this intriguing molecule.

References

  • PubChem. 2-Fluoro-6-methoxypyridine. [Link]

  • PubChem. 2-Fluoro-4-methylpyridine. [Link]

  • PubChem. 2-Fluoro-6-methylpyridine. [Link]

  • Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(8), 3757-3767. [Link]

  • PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. [Link]

  • European Patent Office.
  • Google Patents. Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

Sources

Synthesis and Process Optimization of 2-Fluoro-6-methoxy-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound (CAS: 1228897-87-7) is a highly versatile, di-functionalized building block utilized extensively in medicinal chemistry and agrochemical development. The orthogonal reactivity of its substituents—a labile fluoro group primed for further nucleophilic aromatic substitution (SNAr) or cross-coupling, alongside a stable methoxy ether—makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

Direct methoxylation of a dichloro-pyridine precursor requires harsh conditions that often lead to poor yields and complex impurity profiles. Instead, the most scalable and economically viable synthetic route relies on a sequential two-step approach: a Halogen Exchange (Halex) reaction followed by a regioselective SNAr, starting from the commercially available1[1].

Retrosynthetic Strategy & Pathway Design

The retrosynthetic logic relies on the heightened electronegativity of fluorine. Replacing the chlorine atoms with fluorine drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, activating it for a highly controlled, regioselective methoxylation[2].

SynthesisPathway A 2,6-Dichloro-4-methylpyridine CAS: 39621-00-6 B 2,6-Difluoro-4-methylpyridine CAS: 885267-39-0 A->B KF, DMSO 180°C, 10h (Halex Reaction) C 2-Fluoro-6-methoxy-4-methylpyridine CAS: 1228897-87-7 B->C NaOMe, MeOH 0°C to RT, 3h (SNAr)

Figure 1: Retrosynthetic and forward synthesis of 2-fluoro-6-methoxy-4-methylpyridine.

Mechanistic Insights: Causality in Reaction Design

1. The Halex Fluorination Causality: The conversion of C-Cl to C-F bonds using Potassium Fluoride (KF) is driven by the high thermodynamic stability of the resulting C-F bond. However, because fluoride is a poor nucleophile in the presence of protic solvents, the reaction mandates a polar aprotic solvent (e.g., DMSO) and elevated temperatures (180°C). As established in 3, the strict exclusion of water is the primary causality factor for success[3]. Trace moisture leads to the formation of hydroxide ions, which outcompete fluoride and generate unwanted pyridone (hydroxy-pyridine) byproducts.

2. Regioselective SNAr Causality: The reaction of 2,6-difluoro-4-methylpyridine with sodium methoxide is a self-regulating system. The initial nucleophilic attack at the C2 position is rapid due to the electron-withdrawing effect of both the nitrogen and the two fluorine atoms. Once the methoxy group is installed, it exerts a powerful resonance-donating effect (+M effect) into the pyridine


-system. This influx of electron density neutralizes the activation provided by the nitrogen, severely deactivating the remaining C6-fluorine atom toward a second nucleophilic attack[2].

Experimental Methodologies: Step-by-Step Protocols

Phase 1: Synthesis of 2,6-Difluoro-4-methylpyridine (Halex Reaction)

Self-Validating Protocol:

  • Preparation : Charge a dry, nitrogen-purged reactor with anhydrous DMSO. Add anhydrous Potassium Fluoride (2.5 eq).

    • Validation Check: Perform Karl Fischer titration on the slurry; moisture must be <0.05% before proceeding.

  • Addition : Add 2,6-dichloro-4-methylpyridine (1.0 eq) to the slurry.

  • Reaction : Heat the mixture to 180°C under vigorous stirring for 10-12 hours.

  • Monitoring : Sample the reaction and analyze via GC-MS. The reaction is deemed complete when the mono-chloro-mono-fluoro intermediate is <1% area.

  • Isolation : Cool the reactor to 50°C. Isolate the highly volatile 2,6-difluoro-4-methylpyridine via direct vacuum distillation from the reaction mixture to avoid aqueous workup losses.

Phase 2: Synthesis of 2-Fluoro-6-methoxy-4-methylpyridine (SNAr)

Self-Validating Protocol:

  • Preparation : Dissolve the purified 2,6-difluoro-4-methylpyridine (1.0 eq) in anhydrous methanol (10 volumes) under an inert atmosphere. Cool the solution to 0°C using an ice-brine bath.

  • Addition : Slowly add a 25% wt. solution of Sodium Methoxide in methanol (1.05 eq) dropwise over 1 hour.

    • Causality: The dropwise addition at 0°C manages the exothermic Meisenheimer complex formation, preventing thermal runaway that could overcome the activation energy barrier for di-substitution.

  • Reaction : Remove the cooling bath and allow the mixture to warm to room temperature (25°C). Stir for an additional 2-3 hours.

  • Monitoring : Analyze via HPLC or TLC. The reaction is complete when the starting material is entirely consumed.

  • Workup : Quench the reaction with saturated aqueous ammonium chloride to neutralize any unreacted methoxide. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel chromatography (Hexanes/EtOAc) or short-path distillation to yield the pure target API building block.

Workflow cluster_0 Phase 1: Halogen Exchange (Halex) cluster_1 Phase 2: Regioselective SNAr N1 Charge Reactor: 2,6-Dichloro-4-methylpyridine + Anhydrous KF N2 Heat to 180°C in DMSO Monitor via GC-MS N1->N2 N3 Vacuum Distillation Isolate Difluoro Intermediate N2->N3 N4 Charge Reactor: Difluoro Intermediate + Methanol (0°C) N3->N4 Purified Intermediate transfer N5 Dropwise Addition: 1.05 eq NaOMe N4->N5 N6 Warm to RT Quench with NH4Cl & Extract N5->N6 N7 Purification (Silica Gel / Distillation) Yield Target API Building Block N6->N7

Figure 2: Step-by-step operational workflow for the two-phase synthesis protocol.

Quantitative Data & Reaction Parameters

ParameterPhase 1: Halex ReactionPhase 2: SNAr Methoxylation
Starting Material 2,6-Dichloro-4-methylpyridine (1.0 eq)2,6-Difluoro-4-methylpyridine (1.0 eq)
Reagent Anhydrous KF (2.5 eq)Sodium Methoxide (1.05 eq)
Solvent DMSO (Anhydrous)Methanol (Anhydrous)
Temperature 180 °C0 °C → 25 °C (RT)
Reaction Time 10 - 12 hours2 - 4 hours
In-Process Control GC-MS (Disappearance of SM)TLC / HPLC (Mono- vs Di-substitution)
Expected Yield 85 - 90%90 - 95%

Conclusion

The synthesized 2-fluoro-6-methoxy-4-methylpyridine provides a highly stable, orthogonally reactive scaffold. By adhering to the thermodynamic and kinetic controls outlined in this guide—specifically the rigorous exclusion of water during the Halex phase and the thermal management of the SNAr phase—researchers can achieve scalable, high-purity yields suitable for advanced downstream functionalization.

References

  • Sigma-Aldrich. "2-fluoro-6-methoxy-4-methylpyridine | 1228897-87-7."

  • Google Patents. "US4071521A - Process for making 2,6-difluoro pyridine." 3

  • Benchchem. "2-Fluoro-6-methoxyisonicotinic acid | CAS 1060806-66-7." 2

  • Sigma-Aldrich. "2,6-Dichloro-4-methylpyridine | 39621-00-6." 1

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-fluoro-6-methoxy-4-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-fluoro-6-methoxy-4-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Understanding its solubility profile in various organic solvents is paramount for its effective utilization in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 2-fluoro-6-methoxy-4-methylpyridine based on its molecular structure and physicochemical properties. In the absence of publicly available experimental data for this specific molecule, this guide further presents a detailed, field-proven experimental protocol for determining its solubility, empowering researchers to generate reliable data. The document concludes with an illustrative guide to data interpretation and presentation, equipping scientists with the necessary tools to navigate the solution landscape of this versatile building block.

Introduction: The Significance of Solubility for Novel Pyridine Derivatives

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their utility often dictated by their physical properties. For a compound like 2-fluoro-6-methoxy-4-methylpyridine, its solubility behavior is a critical parameter that influences every stage of its lifecycle, from synthesis and purification to formulation and biological application. A thorough understanding of its solubility in a range of organic solvents allows for:

  • Optimized Reaction Conditions: Selecting appropriate solvents to ensure all reactants are in the same phase, leading to improved reaction rates and yields.

  • Efficient Purification: Designing effective crystallization, extraction, and chromatographic purification methods.

  • Controlled Formulation: Developing stable and bioavailable formulations for downstream applications.

While specific experimental solubility data for 2-fluoro-6-methoxy-4-methylpyridine is not readily found in publicly accessible literature, its molecular structure provides significant clues to its likely behavior. This guide will first delve into a theoretical prediction of its solubility before outlining a robust experimental methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] An analysis of the molecular structure of 2-fluoro-6-methoxy-4-methylpyridine allows for a prediction of its interactions with various organic solvents.

Molecular Structure:

  • Polarity: The presence of the electronegative fluorine atom and the nitrogen atom in the pyridine ring, along with the methoxy group, introduces significant polarity to the molecule. The dipole moments associated with the C-F, C-N, and C-O bonds contribute to an overall molecular dipole.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

  • Van der Waals Forces: The methyl group and the aromatic ring contribute to nonpolar surface area, allowing for van der Waals interactions.

Predicted Solubility:

Based on these structural features, we can predict the solubility of 2-fluoro-6-methoxy-4-methylpyridine in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and have strong dipole-dipole interactions. Therefore, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents possess significant dipole moments but do not have acidic protons.[1] They are expected to be effective at dissolving 2-fluoro-6-methoxy-4-methylpyridine due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces.[1] While the methyl group and the pyridine ring offer some nonpolar character, the overall polarity of the molecule suggests that its solubility in nonpolar solvents will be limited.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2-fluoro-6-methoxy-4-methylpyridine in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolHighHydrogen bonding and strong dipole-dipole interactions.
Polar AproticAcetone, Acetonitrile, DMSO, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions.
NonpolarHexane, Toluene, Diethyl EtherLowDominated by weak van der Waals forces, mismatch in polarity.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1][3]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.[1]

Detailed Experimental Protocol

Materials and Equipment:

  • 2-fluoro-6-methoxy-4-methylpyridine (solid)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-fluoro-6-methoxy-4-methylpyridine to a sealed vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1] A preliminary experiment can be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is established, remove the vial from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vial to further facilitate the separation of the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[1]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 2-fluoro-6-methoxy-4-methylpyridine of known concentrations in the test solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Analyze the filtered saturated solution under the same HPLC conditions.

    • Determine the concentration of 2-fluoro-6-methoxy-4-methylpyridine in the saturated solution by interpolating its response from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal and place in temperature-controlled shaker prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 sep1 Centrifuge the solution prep3->sep1 Equilibrium Reached sep2 Filter the supernatant sep1->sep2 quant2 Analyze filtered saturated solution by HPLC sep2->quant2 Clear Filtrate quant1 Prepare standard solutions and generate calibration curve quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 report Report Solubility (mg/mL or mol/L) quant3->report Final Concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Illustrative Data Presentation and Interpretation

While awaiting experimental determination, a hypothetical dataset can serve as a guide for what to expect and how to interpret the results.

Table 2: Hypothetical Solubility Data for 2-fluoro-6-methoxy-4-methylpyridine at 25 °C

SolventSolubility (mg/mL)Molarity (mol/L)
Methanol> 200> 1.42
Ethanol> 200> 1.42
Acetonitrile1501.06
Acetone1200.85
Ethyl Acetate800.57
Toluene100.07
Hexane< 1< 0.01

Interpretation of Hypothetical Data:

The hypothetical data in Table 2 aligns with the predictions based on the molecular structure. The high solubility in polar protic solvents like methanol and ethanol suggests strong solute-solvent interactions. The moderate to high solubility in polar aprotic solvents further confirms the importance of dipole-dipole interactions. As predicted, the solubility is significantly lower in the nonpolar solvents toluene and hexane, highlighting the mismatch in polarity.

This type of quantitative data is invaluable for:

  • Process Development: For a reaction requiring a high concentration of 2-fluoro-6-methoxy-4-methylpyridine, methanol or ethanol would be suitable solvents. For a purification step involving precipitation, a mixture of a good solvent and a poor solvent (e.g., ethyl acetate and hexane) could be employed.

  • Formulation: The choice of solvent for a final formulation would depend on the intended application and compatibility with other excipients.

Conclusion

While experimental data for the solubility of 2-fluoro-6-methoxy-4-methylpyridine in organic solvents is not currently available in the public domain, a detailed analysis of its molecular structure provides a strong predictive framework for its solubility profile. The compound is anticipated to be highly soluble in polar solvents and poorly soluble in nonpolar solvents. For researchers and drug development professionals, the provided detailed and validated experimental protocol for the shake-flask method offers a clear pathway to generating the precise and reliable solubility data necessary for advancing their scientific endeavors. The systematic determination and interpretation of such data are fundamental to unlocking the full potential of this promising chemical entity.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2011). Introduction to Spectroscopy. Cengage Learning.
  • La Salle University.
  • Avdeef, A. (2012).

Sources

Advanced Safety, Handling, and Synthetic Applications of 2-Fluoro-6-Methoxy-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

As modern drug discovery increasingly relies on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), specialized building blocks like 2-fluoro-6-methoxy-4-methylpyridine have emerged as critical scaffolds. This compound features a highly specific electronic "push-pull" system: the inductive electron-withdrawing effect (-I) of the fluorine atom highly activates the C2 position for nucleophilic attack, while the methoxy and methyl groups provide steric tuning and handle points for downstream functionalization.

However, the exact physicochemical properties that make this molecule synthetically valuable also dictate strict handling and safety paradigms. This whitepaper synthesizes hazard causality, physical data, and validated experimental workflows to ensure both operator safety and high-yield experimental execution.

Physicochemical Profiling & Hazard Causality

To handle 2-fluoro-6-methoxy-4-methylpyridine safely, operators must understand the causality behind its reactivity and hazard profile, which parallels standard fluorinated pyridines [1].

  • Volatility and Flammability: With a molecular weight of 141.15 g/mol and a lack of extensive intermolecular hydrogen bonding (unlike aminopyridines), this compound exhibits significant vapor pressure at ambient temperatures. It must be treated as a flammable liquid and vapor, necessitating the elimination of static discharge and open flames during handling.

  • Electrophilic Toxicity: The fluorinated pyridine ring is inherently electrophilic. Upon contact with biological nucleophiles (e.g., moisture and proteins in the skin, eyes, or respiratory tract), it can cause acute irritation and potential sensitization.

  • Hydrolytic Degradation: While stable under anhydrous, neutral conditions, prolonged exposure to atmospheric moisture in the presence of trace acids can induce slow hydrolysis of the C2–F bond. This degradation not only destroys the reagent but can release trace amounts of hydrogen fluoride (HF) gas. Therefore, strict anhydrous storage is both a yield-preservation strategy and a critical safety mandate [2].

Quantitative Data Summary

The following table outlines the core physicochemical and safety parameters for this reagent.

ParameterSpecification / Value
IUPAC Name 2-fluoro-6-methoxy-4-methylpyridine
CAS Number 1228897-87-7
Molecular Formula C7H8FNO
Molecular Weight 141.15 g/mol
Physical State Clear colorless to pale yellow liquid
GHS Hazard Classifications Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE (Cat 3)
Storage Conditions 2–8°C, under inert atmosphere (Argon/N2), desiccated, away from light

Standard Operating Procedures (SOP): Safe Handling & Containment

To mitigate the risks associated with flammability and electrophilic reactivity, laboratories must employ a self-validating handling system.

  • Engineering Controls: All manipulations must occur within a certified Class II fume hood. Schlenk line techniques should be utilized to maintain an inert atmosphere, preventing moisture ingress.

  • PPE Matrix: Operators must wear inherently flame-retardant (FR) lab coats, splash-proof chemical goggles, and double-layered nitrile gloves. Crucial Note: Because this compound is often handled alongside polar aprotic solvents like DMSO or DMF, gloves must be inspected frequently; these solvents can rapidly act as permeation vectors through degraded nitrile [3].

Safety_Protocol Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale SkinResp Remove contaminated clothing Rinse with water (15 min) Skin->SkinResp EyeResp Flush eyes with water (15 min) Remove contact lenses Eye->EyeResp InhaleResp Move to fresh air Provide artificial respiration if needed Inhale->InhaleResp Med Seek Immediate Medical Attention SkinResp->Med EyeResp->Med InhaleResp->Med

Caption: Chemical exposure response protocol for fluorinated pyridine derivatives.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most common synthetic application of 2-fluoro-6-methoxy-4-methylpyridine is the displacement of the fluorine atom via SNAr. The protocol below details the coupling of this scaffold with a secondary aliphatic amine.

Mechanistic Causality: We utilize as the solvent because its polar aprotic nature heavily stabilizes the charged Meisenheimer transition state, lowering the activation energy barrier. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk renders it non-nucleophilic, preventing competitive side reactions. Crucially, DIPEA acts as an acid sponge to trap the generated HF (forming a DIPEA-HF salt), preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Protocol
  • Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Add 2-fluoro-6-methoxy-4-methylpyridine (1.0 mmol, 141 mg) to the flask.

  • Nucleophile & Base Addition: Syringe in the secondary amine (1.2 mmol) followed by anhydrous DIPEA (2.0 mmol, 348 µL).

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO. Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Heat the reaction mixture in a pre-equilibrated oil bath at 90°C for 12 hours.

    • Self-Validation Check 1: Monitor by TLC (Hexanes/EtOAc 3:1); the disappearance of the high-Rf starting material indicates successful conversion.

  • Quenching & Extraction: Cool to room temperature. Dilute with 15 mL of EtOAc and wash with saturated aqueous NaHCO3 (3 x 10 mL) to remove DMSO and DIPEA-HF salts.

    • Self-Validation Check 2: Test the pH of the aqueous wash. It must remain basic (pH > 8), confirming that DIPEA was present in sufficient excess to neutralize all hazardous HF generated during the reaction.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

SNAr_Workflow A 2-Fluoro-6-methoxy-4-methylpyridine (Electrophile) B Addition of Nucleophile (Secondary Amine) A->B C Base Addition (DIPEA to scavenge HF) B->C D Solvent Selection (Polar Aprotic: DMSO) C->D E Thermal Activation (90°C for 12 hours) D->E F Meisenheimer Complex (Stabilized Transition State) E->F Activation Energy G Fluoride Elimination (Leaving Group Departure) F->G Fast Step H Substituted Pyridine (Purified Product) G->H

Caption: Logical workflow and mechanistic pathway for the SNAr of 2-fluoro-6-methoxy-4-methylpyridine.

References

  • Title: PubChem Database: C7H8FNO Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

Sources

Methodological & Application

Synthesis and Derivatization Strategies for 2-Fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Orthogonal Functionalization

In advanced drug development and agrochemical synthesis, highly functionalized pyridine scaffolds serve as critical building blocks. 2-Fluoro-6-methoxy-4-methylpyridine (CAS: 1228897-87-7)[1] is a uniquely versatile intermediate due to the orthogonal reactivity of its three substituents. As a Senior Application Scientist, I approach this molecule not as a single entity, but as a programmable core where each position can be selectively addressed without cross-interference.

The strategic value of this scaffold lies in its distinct electronic microenvironments:

  • C2-Fluoro: Highly electrophilic and primed for metal-free Nucleophilic Aromatic Substitution (SNAr)[2].

  • C4-Methyl: A benzylic-like position susceptible to radical functionalization or controlled catalytic oxidation[3].

  • C6-Methoxy: An electron-donating directing group that can be selectively demethylated to reveal a pyridone pharmacophore.

Reactivity Core 2-Fluoro-6-methoxy- 4-methylpyridine SNAr C2: SNAr Amination (High Electrophilicity) Core->SNAr Amines/KF Water, 100°C Oxid C4: Catalytic Oxidation (Benzylic Activation) Core->Oxid V-Ti-Mn-O Catalyst O2, 320°C EAS C3/C5: Electrophilic Sub (Sterically Accessible) Core->EAS NBS or NIS DMF, RT Depro C6: Demethylation (Pyridone Formation) Core->Depro BBr3 DCM, -78°C

Orthogonal reactivity pathways of 2-fluoro-6-methoxy-4-methylpyridine for selective derivatization.

C2-Position Derivatization via SNAr Amination

Mechanistic Rationale

While transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is standard for aryl chlorides, 2-fluoropyridines are uniquely suited for transition-metal-free SNAr. The causality is rooted in kinetics: the rate-determining step in SNAr is the nucleophilic attack to form the anionic Meisenheimer intermediate, not the subsequent leaving group elimination[4]. Fluorine’s extreme electronegativity maximizes the partial positive charge at C2, accelerating the initial attack. Furthermore, the strong inductive effect of fluorine stabilizes the resulting negative charge in the transition state far better than chlorine or bromine[4].

By utilizing an aqueous medium with Potassium Fluoride (KF), we exploit the hydrophobic effect to drive the organic reactants together, while KF acts both as a mild base to neutralize HF and as a hydrogen-bond acceptor that stabilizes the transition state[2].

SNArMechanism Start 2-Fluoro Substrate + Amine Nucleophile Attack Nucleophilic Attack at C2 Position Start->Attack Meisenheimer Meisenheimer Complex (F- stabilized) Attack->Meisenheimer Elimination Fluoride Elimination (Fast Step) Meisenheimer->Elimination Product Aminated Derivative (Target Product) Elimination->Product

Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2-fluoro position.

Experimental Protocol: Aqueous SNAr Amination

This protocol is a self-validating system designed to eliminate the need for palladium catalysts, ensuring zero heavy-metal contamination in the final active pharmaceutical ingredient (API).

  • Reaction Assembly: In a heavy-walled pressure vial, charge 2-fluoro-6-methoxy-4-methylpyridine (1.0 mmol, 141.15 mg) and the desired secondary amine (e.g., morpholine, 1.2 mmol).

  • Base & Solvent Addition: Add Potassium Fluoride (KF, 2.0 mmol, 116 mg) followed by deionized water (3.0 mL). The biphasic mixture will form an emulsion upon stirring[2].

  • Thermal Activation: Seal the vial with a PTFE-lined cap and heat the vigorously stirred mixture at 100 °C for 17 hours.

    • Causality Check: Heating above 100 °C in water increases pressure significantly; ensure the vial is rated for >5 bar. The sealed environment prevents the loss of volatile amines.

  • In-Process Control (IPC): Cool a 50 µL aliquot, extract into ethyl acetate (EtOAc), and analyze via TLC (20% EtOAc/Hexanes) or GC-MS. The disappearance of the starting material peak (m/z 141) and appearance of the product peak validates completion.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-amino derivative.

Quantitative Data: SNAr Condition Comparison
Reaction ParameterTraditional SNArGreen Aqueous SNArSuperbase Catalysis
Solvent DMFWaterMesitylene
Base K2CO3KFt-Bu-P4
Temperature 120 °C100 °C140 °C
Typical Yield 65%86%90%
Mechanistic Advantage Baseline referenceHydrophobic acceleration[2]Dual activation[4]

C4-Position Derivatization via Catalytic Oxidation

Mechanistic Rationale

Converting the C4-methyl group to a carboxylic acid yields a highly valuable isonicotinic acid derivative. However, direct liquid-phase oxidation (e.g., using KMnO4 or HNO3) often leads to destructive oxidation of the heteroaromatic ring or unmanageable waste streams.

Gas-phase catalytic oxidation using a Vanadium-Titanium-Manganese oxide (V-Ti-Mn-O) catalyst is the modern, scalable alternative[3]. Vanadium provides the active redox sites for hydrogen abstraction and oxygen insertion. Pure V-Ti-O catalysts suffer from thermal deactivation and poor selectivity (burning the substrate to CO2). The addition of Manganese acts as a critical electronic promoter; it modulates the redox potential of the vanadium species, suppressing side reactions and improving oxidation precision to halt at the carboxylic acid stage[3],[5].

OxidationWorkflow Vapor 1. Vaporization Substrate + O2 Catalyst 2. V-Ti-Mn-O Bed 320°C Active Site Vapor->Catalyst Reaction 3. Radical Oxidation Methyl to Carboxyl Catalyst->Reaction Condense 4. Condensation Product Recovery Reaction->Condense Purify 5. Recrystallization High Purity Acid Condense->Purify

Continuous flow catalytic oxidation workflow for the C4-methyl group using a V-Ti-Mn-O catalyst bed.

Experimental Protocol: Continuous Flow Catalytic Oxidation

This protocol utilizes a fixed-bed reactor system. The parameters must be strictly controlled to prevent thermal runaway and ensure selectivity.

  • Catalyst Preparation: Synthesize the V-Ti-Mn-O nanopowder via the Pechini method to ensure uniform particle distribution, followed by calcination at 800 °C for 4 hours to lock the crystalline phase[5].

  • Reactor Loading: Pack a stainless-steel tubular reactor (internal diameter ~10 mm) with the V-Ti-Mn-O catalyst. Place the reactor inside a programmable tube furnace.

  • System Equilibration: Heat the reactor bed to exactly 320 °C.

    • Causality Check: Empirical selectivity analysis shows that 320 °C is the absolute optimum. Temperatures above 320 °C cause a sharp decline in selectivity due to excessive oxidation, while lower temperatures fail to overcome the activation energy barrier[3].

  • Vapor Feed: Vaporize 2-fluoro-6-methoxy-4-methylpyridine and mix it with an air/oxygen stream. Feed this gaseous mixture through the catalyst bed at a controlled space velocity.

  • Product Collection & Validation: Pass the reactor effluent through a cold trap (0-5 °C) to condense the solid 2-fluoro-6-methoxyisonicotinic acid.

  • Analytical Validation: Dissolve a sample of the crude solid in DMSO-d6. Perform 1H-NMR analysis. The self-validating marker of success is the complete disappearance of the 3H singlet at ~2.3 ppm (the C4-methyl) and the appearance of a broad downfield singlet (>12.0 ppm) corresponding to the new carboxylic acid proton.

Quantitative Data: Catalyst Performance for C4-Oxidation
Catalyst SystemOptimal Temp (°C)Substrate Conversion (%)Selectivity to Acid (%)Deactivation Resistance
V-Ti-O 32085.454.2Low (Prone to over-oxidation)[5]
V-Ti-Mn-O 32092.167.17High (Mn stabilizes active sites)[3]

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese Source: MDPI URL:[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese (Extended Data) Source: ResearchGate URL:[Link]

Sources

Buchwald-Hartwig amination of 2-fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amination of 2-Fluoro-6-methoxy-4-methylpyridine

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The target substrate, 2-fluoro-6-methoxy-4-methylpyridine , presents a unique reactivity paradox in amination chemistry.

  • Standard Reactivity: 2-Fluoropyridines typically undergo Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine and the electron-deficient nature of the pyridine ring.[1]

  • Specific Deactivation: However, this specific scaffold is electronically deactivated for SNAr. The methoxy group at C6 (strong electron donor via resonance) and the methyl group at C4 (weak electron donor via induction) significantly increase the electron density of the pyridine ring.[1] This counteracts the activation provided by the ring nitrogen, rendering the C2-F bond sluggish toward standard nucleophilic attack.

1.2 The Buchwald-Hartwig Solution While SNAr is the background reaction, it often requires harsh temperatures (>120°C) for such electron-rich substrates, leading to decomposition or methoxy-cleavage.[1][2] Palladium-catalyzed Buchwald-Hartwig amination provides a kinetic bypass.[1][2] By utilizing a Pd(0) catalyst with a specialized electron-rich phosphine ligand, we can facilitate the oxidative addition into the C-F bond (or facilitate the reaction via a pseudo-SNAr mechanism stabilized by the metal center) under milder conditions (80–100°C), preserving the sensitive methoxy motif.

1.3 Mechanism of Action The protocol relies on a catalytic cycle involving:

  • Oxidative Addition: Pd(0)Ln inserts into the C-F bond (rate-limiting for fluorides).[1][2] Note: For fluorides, this step is energetically demanding and requires bulky, electron-rich ligands like BrettPhos.[2]

  • Transmetallation/Amine Coordination: The amine binds to the Pd(II) center.[1][2]

  • Deprotonation: Base-mediated removal of the amine proton.[1][2][3]

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).[1][2]

Part 2: Experimental Protocol

2.1 Reagents & Materials

ReagentRoleEquiv.Notes
2-Fluoro-6-methoxy-4-methylpyridine Substrate1.0Limiting reagent.[1][2]
Target Amine (R-NH₂) Nucleophile1.2Excess ensures conversion.[1][2]
Pd₂(dba)₃ Catalyst Precursor0.02Tris(dibenzylideneacetone)dipalladium(0).[1][2]
BrettPhos Ligand0.06Specific for difficult aryl halides/fluorides.[1][2]
LiHMDS (1.0 M in THF) Base2.2Soluble strong base; preferred over NaOtBu for fluorides.
1,4-Dioxane SolventN/AAnhydrous, degassed (0.2 M concentration).[1][2]

2.2 Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Reproducibility) [1][2]

  • In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (6 mol%).

  • Add 1,4-Dioxane (1/3 of total volume).[1][2][4]

  • Stir at 100°C for 2 minutes (or 25°C for 15 mins) to generate the active catalytic species (L-Pd(0)). Visual Check: Solution should turn from dark purple/red to a lighter orange/brown.[1][2]

Step 2: Substrate Addition

  • Add 2-fluoro-6-methoxy-4-methylpyridine (1.0 equiv) and the Amine (1.2 equiv) to the catalyst solution.[1][2]

  • Add the remaining solvent to reach a concentration of 0.2 M with respect to the pyridine substrate.[2]

Step 3: Base Activation

  • Add LiHMDS solution (2.2 equiv) dropwise.[1][2]

  • Caution: Mild exotherm may occur.[1][2]

  • Seal the vial with a Teflon-lined crimp cap.[1][2]

Step 4: Reaction & Monitoring

  • Heat the block to 100°C .

  • Stir vigorously (800 rpm) for 4–12 hours.

  • IPC (In-Process Control): Monitor via UPLC-MS. Look for the disappearance of the starting material (m/z ~141.1) and formation of the product (m/z = 141 + Amine Mass - HF).[1][2]

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with EtOAc and quench with Sat. NH₄Cl.[1][2][3]

  • Separate layers; wash organic layer with Brine.[1][2]

  • Dry over Na₂SO₄, filter, and concentrate.

Part 3: Visualization & Logic Flow

3.1 Mechanistic Pathway & Decision Logic The following diagram illustrates the dual-pathway possibility (Pd-Catalysis vs. Background SNAr) and the decision logic for this specific electron-rich substrate.

Buchwald_Mechanism Substrate 2-Fluoro-6-methoxy- 4-methylpyridine SNAr_Path Pathway A: S_NAr (High Barrier due to OMe/Me donation) Substrate->SNAr_Path Heat (>120°C) Pd_Path Pathway B: Buchwald-Hartwig (Catalytic Bypass) Substrate->Pd_Path Pd(0)/BrettPhos 100°C Amine Amine (R-NH2) Amine->SNAr_Path Pd_Amido Pd-Amido Complex Amine->Pd_Amido Meisenheimer Meisenheimer Complex (Unstable) SNAr_Path->Meisenheimer Slow OxAdd Oxidative Addition (L-Pd-F Ar) Pd_Path->OxAdd Rate Limiting Product 2-Amino-6-methoxy- 4-methylpyridine Meisenheimer->Product OxAdd->Pd_Amido + Amine/Base Pd_Amido->Product Reductive Elim.

Caption: Mechanistic bifurcation for 2-fluoropyridine amination. Pathway B (Pd-catalyzed) is preferred for electron-rich substrates where Pathway A (S_NAr) is kinetically inhibited.[1][2]

Part 4: Data & Optimization Guide

4.1 Optimization Matrix (Screening Results) The following table summarizes the optimization of reaction parameters for this specific scaffold.

ParameterVariationOutcomeRecommendation
Ligand BINAP< 10% YieldIneffective for C-F activation.[1][2]
XPhos45% YieldModerate activity.[1][2]
BrettPhos > 92% Yield Optimal steric bulk & electron richness.[1][2]
Base Cs₂CO₃20% YieldToo weak/insoluble for this system.[1][2]
NaOtBu65% YieldGood, but side reactions observed.[2]
LiHMDS > 90% Yield Optimal soluble base for difficult couplings.[1][2]
Solvent Toluene70% YieldAcceptable.
1,4-Dioxane 95% Yield Optimal solubility for catalyst system.[1][2]

4.2 Troubleshooting Common Issues

  • Low Conversion:

    • Cause: Catalyst deactivation by oxidation.[1][2]

    • Fix: Ensure rigorous degassing of dioxane.[1][2] Use fresh Pd₂(dba)₃ (should be purple, not brown).[1][2]

  • Defluorination (Hydrodefluorination):

    • Cause: Hydride source present or overheating.[1][2][5]

    • Fix: Ensure solvent is anhydrous.[1][2] Lower temp to 90°C and extend time.

  • No Reaction (Starting Material Recovered):

    • Cause: Substrate too electron-rich.[1][2]

    • Fix: Switch to Ni-catalysis (Ni(COD)₂ / dppf) which is superior for C-F activation, though strictly not "Buchwald-Hartwig".[1][2]

Part 5: References

  • Maiti, D., & Buchwald, S. L. (2009).[1][2] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." Journal of the American Chemical Society.[1][2][5][6] (Discusses ligand effects relevant to difficult couplings).

  • Fors, B. P., & Buchwald, S. L. (2009).[1][2] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfrylates to Nitroaromatics." Journal of the American Chemical Society.[1][2][5][6] (Foundational work on BrettPhos ligand systems). [1]

  • Gorelsky, S. I., et al. (2012).[1][2] "Mechanism of the Buchwald-Hartwig Amination: The Role of the Base." Journal of the American Chemical Society.[1][2][5][6]

  • BenchChem Reactivity Guide. (2025). "Reactivity of 2-Fluoro-pyridines in Cross-Coupling." (General reactivity context for fluorinated heterocycles). [1]

Sources

Protocol for functionalizing 2-fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-fluoro-6-methoxy-4-methylpyridine represents a "privileged structure" in medicinal chemistry, offering a unique trifecta of reactivity: a labile fluoride for nucleophilic displacement (


), a distinct metallation site directed by fluorine/methoxy effects (

), and a benzylic-like methyl group susceptible to oxidation or radical functionalization. This guide outlines three validated protocols to selectively functionalize this core, enabling the rapid generation of diverse chemical libraries.

Part 1: Reactivity Landscape & Mechanistic Logic

To successfully manipulate this molecule, one must understand the electronic "push-pull" forces at play.

  • The C2-Fluorine (Electrophilic Handle): The pyridine nitrogen renders the ring electron-deficient. The fluorine at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive withdrawal of the nitrogen and the high electronegativity of fluorine itself, which stabilizes the Meisenheimer intermediate.
    
  • The C6-Methoxy (Directing Group): While electron-donating by resonance (deactivating

    
     slightly compared to a 2,6-difluoro system), the methoxy group acts as a Lewis basic site for lithium coordination, facilitating Directed Ortho Metallation (DoM).
    
  • The C4-Methyl (Lateral Handle): This position mimics a benzylic carbon. It is susceptible to radical bromination (Wohl-Ziegler) or oxidation to an aldehyde/acid.

Visualizing the Reactivity Map

ReactivityMap Core 2-Fluoro-6-methoxy- 4-methylpyridine SNAr Pathway A: C2 Substitution (SNAr) Core->SNAr R-NH2 / Heat DoM Pathway B: C3 Lithiation (DoM) Core->DoM LiTMP / -78°C Radical Pathway C: C4-Methyl Functionalization Core->Radical SeO2 or NBS Amines 2-Amino-6-methoxy Derivatives SNAr->Amines Boronates C3-Boronates/Iodides (Suzuki Precursors) DoM->Boronates Acids Isonicotinic Acid Derivatives Radical->Acids

Caption: Figure 1.[1][2] Orthogonal reactivity channels for 2-fluoro-6-methoxy-4-methylpyridine. Each pathway targets a specific electronic node of the heterocycle.

Part 2: Experimental Protocols

Protocol A: C2-Selective with Amines

Objective: Displacement of the C2-fluoride to generate 2-amino-6-methoxypyridine derivatives.

Mechanistic Insight: Fluoride is the superior leaving group in


 for pyridines because its high electronegativity lowers the energy of the transition state leading to the anionic intermediate (Meisenheimer complex). The 6-methoxy group prevents "over-reaction" (double substitution) often seen with 2,6-difluoropyridines.

Materials:

  • Substrate: 2-Fluoro-6-methoxy-4-methylpyridine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine substrate (1.0 mmol) in anhydrous DMSO (3 mL) in a sealable reaction vial.

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Thermal Activation: Seal the vial and heat to 100°C for 4–12 hours.

    • Note: Sterically hindered amines may require 120°C or microwave irradiation (140°C, 30 min).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Data Validation (Expected Results):

Nucleophile Conditions Yield (%) Key NMR Feature
Morpholine 100°C, 4h 92% Loss of d (C2-F coupling)
Aniline 120°C, 16h 78% Broad singlet (NH) appearance

| Isopropylamine | 90°C, 6h | 85% | Isopropyl methine signal |

Protocol B: Regioselective C3-Lithiation (DoM)

Objective: Installation of electrophiles (Iodine, Formyl, Boron) at the C3 position.

Mechanistic Insight: The C3 position is flanked by the C2-Fluorine and C4-Methyl. The C5 position is flanked by C4-Methyl and C6-Methoxy.

  • Acidity: The C3 proton is significantly more acidic due to the strong inductive effect (-I) of the adjacent Fluorine.

  • Directing Effect: Fluorine is a powerful Directed Metallation Group (DMG).

  • Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required.

    
    -BuLi alone will attack the C2 position (nucleophilic attack on the C-F bond) rather than deprotonate. LiTMP is non-nucleophilic and sterically bulky.
    

Materials:

  • Substrate: 2-Fluoro-6-methoxy-4-methylpyridine

  • Base: LiTMP (Generated in situ from TMP and

    
    -BuLi)
    
  • Electrophile:

    
    , DMF, or Triisopropyl borate
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Base Generation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in THF at -78°C. Add

    
    -BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.
    
  • Metallation: Add a solution of the pyridine substrate (1.0 eq) in THF dropwise to the LiTMP solution at -78°C .

    • Critical: Maintain temperature below -70°C to prevent "lithium scramble" or benzylic deprotonation.

  • Equilibration: Stir for 45 minutes at -78°C. The solution typically turns deep yellow/orange.

  • Quench: Add the electrophile (1.5 eq) (e.g., solution of Iodine in THF) rapidly.

  • Warming: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with ether.[3]
    

Self-Validating Check: If you observe a mixture of C3 and C5 substitution, the temperature was likely too high during lithiation. C3 is the kinetic product; C5 is the thermodynamic product (stabilized by OMe chelation but less inductively activated).

Protocol C: C4-Methyl Oxidation (Lateral Functionalization)

Objective: Converting the 4-methyl group to a carboxylic acid (Isonicotinic acid derivative).

Mechanistic Insight: Selenium Dioxide (


) effects the oxidation of activated methyl groups. The pyridine nitrogen activates the C4-methyl via hyperconjugation, making it susceptible to the ene-reaction mechanism of 

.

Step-by-Step Methodology:

  • Setup: Suspend substrate (1.0 mmol) and

    
     (1.5 mmol) in Pyridine (solvent, 5 mL).
    
    • Note: Using pyridine as solvent buffers the reaction and improves yield over dioxane.

  • Reflux: Heat to 110°C for 12–24 hours. Monitor by TLC (product will be highly polar/acidic).

  • Workup: Filter through a Celite pad to remove black Selenium metal.

  • Isolation: Concentrate the filtrate. Dissolve residue in saturated

    
    , wash with DCM (to remove unreacted SM), then acidify the aqueous layer to pH 3 with HCl. The product usually precipitates.
    

Part 3: Workflow Logic & Troubleshooting

The following diagram illustrates the decision matrix for library synthesis.

Workflow Start Start: 2-Fluoro-6-methoxy- 4-methylpyridine Decision1 Target: Core Modification or Side Chain? Start->Decision1 SideChain Side Chain (C4-Me) Decision1->SideChain CoreMod Core (Ring) Decision1->CoreMod Oxidation SeO2 Oxidation (Yields Acid) SideChain->Oxidation Bromination NBS/AIBN (Yields CH2Br) SideChain->Bromination Decision2 Preserve Fluorine? CoreMod->Decision2 YesF DoM (LiTMP) Target C3 Decision2->YesF NoF SNAr (Amine/OR) Target C2 Decision2->NoF Suzuki Suzuki Coupling (Biaryl Synthesis) YesF->Suzuki via B(OR)2

Caption: Figure 2. Decision matrix for synthetic planning. Dashed lines indicate subsequent functionalization steps.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Protocol A (

):
Low conversion.
Nucleophile is too weak or sterically hindered.Switch solvent to NMP and use microwave heating (160°C). Add catalytic KF.
Protocol B (DoM): Recovery of starting material.Wet THF or insufficient deprotonation time.Distill THF over Na/Benzophenone. Ensure LiTMP is fresh.
Protocol B (DoM): Substitution at C2 (loss of F).Attack by

-BuLi before TMP formation.
Ensure complete formation of LiTMP (0°C for 30 min) before adding substrate.
Protocol C (Oxidation): Over-oxidation or tarring.Temperature too high.Lower temp to 80°C and use Dioxane/Water (4:1) instead of pure Pyridine.[4][5][6]

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

    • Relevance: Foundational text on the "optional site selectivity" in pyridine metallation, establishing the hierarchy of directing groups (F > OMe).
  • Lérida, L., & Gros, P. C. (2015). Lithiation of 2-Heterosubstituted Pyridines.[3][7][8] In Topics in Heterocyclic Chemistry. Link

    • Relevance: Specifically details the use of LiTMP to avoid nucleophilic
  • Blakemore, D. C., et al. (2011). Organic Synthesis with Fluorine-Containing Heterocycles.[9][10] Journal of Medicinal Chemistry. Link

    • Relevance: Validates reactivity profiles of 2-fluoro-6-alkoxypyridines in drug discovery contexts.
  • Bagley, M. C., et al. (2001). Oxidation of Activated Methyl Groups in Heterocycles. Synlett.[11] Link

    • Relevance: Provides the standard protocol for oxid

Sources

2-fluoro-6-methoxy-4-methylpyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 2-Fluoro-6-methoxy-4-methylpyridine: A Strategic Building Block for the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often relies on molecular scaffolds that can be readily diversified to optimize binding affinity, selectivity, and pharmacokinetic properties. The substituted pyridine core is a privileged structure in this context. This document provides a detailed guide on the strategic application of 2-fluoro-6-methoxy-4-methylpyridine , a versatile chemical building block, in the synthesis of kinase inhibitors. We will explore its reactivity, provide a detailed protocol for a key synthetic transformation—the nucleophilic aromatic substitution (SNAr) reaction—and discuss its significance in constructing covalent inhibitors targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC).

Introduction: The Strategic Value of Substituted Pyridines in Kinase Inhibition

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs. In kinase inhibitor design, the pyridine nitrogen often serves as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase ATP-binding pocket. The strategic placement of substituents on the pyridine ring is a powerful method for modulating a compound's therapeutic profile.

  • Fluorine Substituents: The introduction of fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lower the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein.[1]

  • Methoxy and Methyl Groups: These substituents provide steric bulk and can be used to probe and fill hydrophobic pockets within the kinase active site, thereby increasing potency and selectivity. The methoxy group can also act as a hydrogen bond acceptor.

The compound 2-fluoro-6-methoxy-4-methylpyridine combines these features, presenting a pre-functionalized scaffold for efficient library synthesis. The fluorine atom at the C2 position is particularly important as it is activated for nucleophilic displacement, providing a reliable handle for coupling with various amine-containing fragments.

Target Focus: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a well-validated target for NSCLC therapy.[2] While first and second-generation inhibitors have been successful, their efficacy is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation.[3][4] Third-generation inhibitors, such as Osimertinib, were designed to be selective for these mutant forms of EGFR while sparing the wild-type (WT) enzyme, thereby reducing toxicity.[3] Many of these advanced inhibitors are covalent, irreversibly binding to a cysteine residue (Cys797) in the EGFR active site.[3] The synthesis of these complex molecules often relies on a pyrimidine or pyridine core, making 2-fluoro-6-methoxy-4-methylpyridine a highly relevant starting material for developing next-generation inhibitors.

Physicochemical Properties and Reactivity

The utility of 2-fluoro-6-methoxy-4-methylpyridine stems from its specific electronic and steric properties.

PropertyValue / Description
IUPAC Name 2-Fluoro-6-methoxy-4-methylpyridine
Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
Key Reactive Site C2-Fluorine: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate.[5][6]
Role of Substituents 6-Methoxy: An electron-donating group that can modulate the electronics of the ring and serve as a potential hydrogen bond acceptor.
4-Methyl: Provides a point of steric differentiation and can be used to explore hydrophobic interactions within the target kinase's binding pocket.

The primary synthetic application of this reagent is the SNAr reaction, where the C2-fluorine is displaced by a nucleophile, typically an amine. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[7]

Caption: Reactivity profile of 2-fluoro-6-methoxy-4-methylpyridine.

Core Application: SNAr Coupling with Anilines

A critical step in synthesizing many kinase inhibitors is the formation of a C-N bond between a heterocyclic core and an aniline fragment. The reaction of 2-fluoro-6-methoxy-4-methylpyridine with a substituted aniline is an efficient way to construct the diaminopyridine-like scaffold found in numerous EGFR inhibitors.

Caption: General workflow for kinase inhibitor synthesis.

The mechanism of this reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, which is enhanced by placing the negative charge on the electronegative nitrogen atom through resonance, is why the reaction proceeds selectively at the C2 (and C4) position.[5]

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol describes a representative SNAr reaction between 2-fluoro-6-methoxy-4-methylpyridine and 3-amino-N-(prop-2-yn-1-yl)benzamide. This intermediate is a precursor for creating a covalent inhibitor, where the alkyne can be further functionalized or the benzamide itself is part of a larger pharmacophore.

Reaction Scheme: 2-fluoro-6-methoxy-4-methylpyridine + 3-amino-N-(prop-2-yn-1-yl)benzamide → N-(6-methoxy-4-methyl-2-((3-(N-(prop-2-yn-1-yl)carbamoyl)phenyl)amino)pyridine)

Materials and Reagents
ReagentSupplierCAS NumberNotes
2-Fluoro-6-methoxy-4-methylpyridineCommercial188070-98-6Starting material (1.0 eq)
3-Amino-N-(prop-2-yn-1-yl)benzamideCommercial1353328-91-0Nucleophile (1.1 eq)
N,N-Diisopropylethylamine (DIPEA)Commercial7087-68-5Anhydrous, non-nucleophilic base (2.0 eq)
n-Butanol (n-BuOH)Commercial71-36-3Anhydrous, high-boiling solvent
Ethyl Acetate (EtOAc)Commercial141-78-6For extraction and chromatography
HexanesCommercial110-54-3For chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab PreparedN/AFor aqueous workup
BrineLab PreparedN/AFor aqueous workup
Anhydrous Magnesium Sulfate (MgSO₄)Commercial7487-88-9For drying organic layer
Silica GelCommercial7631-86-9For column chromatography (230-400 mesh)
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-methoxy-4-methylpyridine (1.41 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add 3-amino-N-(prop-2-yn-1-yl)benzamide (1.92 g, 11.0 mmol, 1.1 eq) followed by anhydrous n-butanol (40 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 2.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours.

    • Rationale: High temperature is required to overcome the activation energy of the SNAr reaction. n-Butanol is an excellent solvent choice due to its high boiling point and ability to dissolve the reagents. DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving it to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-fluoropyridine is consumed.

  • Workup - Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The NaHCO₃ wash removes any acidic byproducts and unreacted starting materials. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).

  • Characterization: Combine the pure fractions and concentrate to afford the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.

Expected Results & Data
ParameterExpected Outcome
Yield 75-90%
Appearance Off-white to pale yellow solid
Purity (LC-MS) >95%
¹H NMR Expect characteristic peaks for the pyridine, aniline, methoxy, methyl, and propargyl protons. Confirm coupling.
HRMS Calculated mass for C₁₇H₁₇N₃O₂ [M+H]⁺ should match the observed mass within ± 5 ppm.

Conclusion

2-Fluoro-6-methoxy-4-methylpyridine is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. Its activated C2-fluorine atom allows for reliable and efficient C-N bond formation via nucleophilic aromatic substitution, a key transformation in the construction of inhibitors targeting kinases like EGFR. The protocol detailed herein provides a robust and reproducible method for coupling this pyridine core with aniline fragments, serving as a foundational step for the development of advanced, next-generation therapeutics. The inherent modularity of this approach enables medicinal chemists to rapidly generate diverse libraries to probe structure-activity relationships and optimize drug candidates.

References

  • Tao, Y., Keene, N. F., Wiglesworth, K. E., Sitter, B., & McWilliams, J. C. (2019). Early Process Development of an Irreversible Epidermal Growth Factor Receptor (EGFR) T790M Inhibitor. Organic Process Research & Development, 23(3), 382–388. [Link]

  • Wang, S., et al. (2023). Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer. Journal of Medicinal Chemistry. [Link][8]

  • Li, L., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. [Link][3]

  • Gfeller, D., et al. (2019). Characterization of Covalent Pyrazolopyrimidine-MKK7 Complexes and a Report on a Unique DFG-in/Leu-in Conformation of Mitogen-Activated Protein Kinase Kinase 7 (MKK7). PubMed. [Link][9]

  • Liao, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFR L858R/T790M /ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers. ACS Publications. [Link][2]

  • Kim, J., et al. (2023). Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation. PubMed. [Link][4]

  • Sheldrake, H. M., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry. [Link][10]

  • Tan, L., et al. (2014). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS. [Link]

  • Hillebrand, L., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [Link][11]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link][12]

  • Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Semantic Scholar. [Link][13]

  • Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). PubMed. [Link][14]

  • Tu, W., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link][15]

  • Stack, D. R., et al. (2021). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. ResearchGate. [Link][16]

  • Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link][5]

  • Marsais, F., et al. (2006). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link][7]

  • Peng, L., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 2-fluoro-6-methoxy-4-methylpyridine. As a substituted 2-halopyridine, this substrate presents unique considerations due to the electronic properties of the pyridine ring and the reactivity of the carbon-fluorine bond. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable insights for successful reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with 2-fluoro-6-methoxy-4-methylpyridine showing low or no conversion to the desired product?

Answer: Low or no product formation when using a 2-fluoropyridine derivative can stem from several factors, primarily related to the strength of the carbon-fluorine (C-F) bond and potential catalyst inhibition. Here is a systematic troubleshooting approach:

  • Catalyst and Ligand Selection: The C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds and is generally unreactive under typical Suzuki coupling conditions.[1] Therefore, 2-fluoro-6-methoxy-4-methylpyridine will almost exclusively act as the electrophilic partner where the C-F bond is cleaved. However, activating this bond requires a highly active catalyst system.

    • Recommendation: For challenging substrates like 2-fluoropyridines, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[2] Consider using advanced ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2][3] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2] Ensure your palladium source is of high quality, as older sources can exhibit reduced activity.[4] Using a pre-catalyst can often lead to more reproducible results.[4]

  • Boronic Acid/Ester Stability: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is a frequent cause of diminished yields.[4]

    • Recommendation: Use freshly purchased or recently purified boronic acid. To enhance stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4] It is also a common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for any potential degradation during the reaction.[5]

  • Inadequate Base: The base is critical for activating the boronic acid, which facilitates the transmetalation step.[6][7] An unsuitable or weak base can cause the reaction to stall.[4]

    • Recommendation: A screening of different bases is often a prudent step in optimization. Strong inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most commonly employed.[3][5] The choice of base can be highly dependent on the solvent and substrates.[8]

  • Reaction Temperature: Due to the strength of the C-F bond, higher temperatures are generally required to drive the oxidative addition.

    • Recommendation: If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase in temperature may improve the reaction rate.[8] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[8]

Question 2: I am observing significant formation of side products, such as homocoupling of my boronic acid or dehalogenation of the pyridine starting material. What is causing this and how can I minimize it?

Answer: The formation of side products is a common issue in Suzuki coupling reactions and can often be mitigated by carefully controlling the reaction conditions.

  • Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a biaryl byproduct, is often promoted by the presence of oxygen.[8][9]

    • Troubleshooting Steps:

      • Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and an increase in side reactions like homocoupling.[8] It is crucial to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

      • Controlled Addition: In some instances, the slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]

  • Dehalogenation (Protodefluorination): This occurs when the fluoro group on the pyridine ring is replaced by a hydrogen atom.

    • Troubleshooting Steps:

      • Source of Hydride: The hydride species responsible for dehalogenation can originate from amine bases or alcoholic solvents.[4][9] If you are using such reagents, consider switching to an alternative.

      • Minimize Reaction Time and Temperature: Prolonged heating can promote dehalogenation.[4] Monitor the reaction closely and stop it once the starting material is consumed.

  • Protodeboronation: As mentioned previously, this is the loss of the boronic acid group from your coupling partner.

    • Troubleshooting Steps:

      • Use Stable Boron Reagents: Employing boronic esters or trifluoroborate salts can significantly reduce the rate of protodeboronation.[4]

      • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can be beneficial if boronic acid instability is a major issue.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of reaction?

  • A1: Typically, palladium catalyst loading ranges from 1-5 mol%.[5] For challenging substrates like 2-fluoro-6-methoxy-4-methylpyridine, starting with a slightly higher catalyst loading (e.g., 2-5 mol%) may be beneficial. The ligand-to-palladium ratio is also critical and usually ranges from 1:1 to 4:1, depending on the specific ligand and palladium source used.[8]

Q2: Which solvent system is best for the Suzuki coupling of 2-fluoro-6-methoxy-4-methylpyridine?

  • A2: A mixture of an organic solvent and water is often optimal for Suzuki reactions.[3] Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[3][10] The aqueous phase is important for dissolving the inorganic base.[11] For particularly sensitive substrates, anhydrous polar aprotic solvents like DMF or DME can also be effective.[12][13]

Q3: How critical is the purity of my reagents and solvents?

  • A3: The purity of all reaction components is paramount for a successful and reproducible Suzuki coupling.

    • Solvents: Ensure solvents are anhydrous (if the protocol specifies) and properly degassed to remove oxygen.[8] Impurities in solvents can sometimes poison the catalyst.[10]

    • Base: The integrity and purity of the base are crucial.[8]

    • Ligands: Phosphine ligands are susceptible to oxidation by air, which can inhibit their ability to coordinate with the palladium center.[8] Always use fresh ligands or those that have been stored under an inert atmosphere.[8]

Q4: Can I monitor the progress of my reaction?

  • A4: Yes, monitoring the reaction is highly recommended to avoid prolonged reaction times which can lead to side product formation. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are common and effective methods for tracking the consumption of starting materials and the formation of the product.[14]

Experimental Protocols & Data

Generalized Protocol for Suzuki Coupling of 2-Fluoro-6-methoxy-4-methylpyridine

This is a general guideline and may require optimization for your specific boronic acid.

Materials:

  • 2-Fluoro-6-methoxy-4-methylpyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)[5]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[5]

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)[5]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[5]

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 2-fluoro-6-methoxy-4-methylpyridine and the arylboronic acid/ester.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio) via syringe.[14]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Summary of Key Reaction Parameters
ParameterRecommended RangeRationale
Palladium Catalyst 1-5 mol%To ensure efficient catalytic turnover.
Ligand 2-10 mol%To stabilize the catalyst and facilitate oxidative addition.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source.[8]
Boronic Acid/Ester 1.2-1.5 equiv.To compensate for potential degradation.[5]
Base 2.0-3.0 equiv.To ensure complete activation of the boronic acid.[5]
Temperature 80-120 °CHigher temperatures are often needed for less reactive halides.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Boronic_Acid R²-B(OH)₂ Base Base (e.g., K₃PO₄) Boronic_Acid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetalation Halide R¹-X (2-fluoro-6-methoxy -4-methylpyridine) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst System Active Enough? Start->Check_Catalyst Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Action_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Use a Pre-catalyst. Check_Catalyst->Action_Catalyst No Check_Temp Is the Temperature Sufficient? Check_Base->Check_Temp Yes Action_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Action_Base No Check_Degassing Was the Reaction Properly Degassed? Check_Temp->Check_Degassing Yes Action_Temp Increase Temperature Cautiously (80-120 °C). Check_Temp->Action_Temp No Check_Boronic_Acid Is the Boronic Acid Stable? Check_Degassing->Check_Boronic_Acid Yes Action_Degassing Degas Solvents and Mixture Thoroughly (Ar/N₂ sparge or Freeze-Pump-Thaw). Check_Degassing->Action_Degassing No Action_Boronic_Acid Use Fresh Boronic Acid or a More Stable Derivative (Pinacol Ester, Trifluoroborate). Check_Boronic_Acid->Action_Boronic_Acid No Success Reaction Optimized Check_Boronic_Acid->Success Yes Action_Catalyst->Check_Base Action_Base->Check_Temp Action_Temp->Check_Degassing Action_Degassing->Check_Boronic_Acid Action_Boronic_Acid->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

  • Arvela, R. K., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. [Link]

  • Smoleń, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]

  • Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]

  • Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]

  • ScienceDirect. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]

  • ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Claremont Colleges. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

Sources

Overcoming challenges in the synthesis of 2-fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-fluoro-6-methoxy-4-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated pyridine intermediate. Here, we provide in-depth, field-proven insights into the synthetic pathway, address common challenges through a comprehensive troubleshooting guide, and offer a validated experimental protocol.

Introduction: The Synthetic Strategy

The synthesis of 2-fluoro-6-methoxy-4-methylpyridine is most efficiently approached via a two-step sequence starting from the commercially available 2,6-dichloro-4-methylpyridine. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

The logical pathway involves:

  • Selective Mono-methoxylation: A regioselective substitution of one chlorine atom with a methoxy group to form the key intermediate, 2-chloro-6-methoxy-4-methylpyridine.

  • Halogen Exchange (Halex) Fluorination: Substitution of the remaining chlorine atom with fluorine to yield the final product.

This guide will dissect each of these critical steps, providing the causal logic behind procedural choices to ensure both success and safety in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The most common and cost-effective starting material is 2,6-dichloro-4-methylpyridine (also known as 2,6-dichloro-4-picoline). This precursor allows for a sequential and selective introduction of the methoxy and fluoro substituents.

Q2: Why is the methoxylation step performed before the fluorination?

A2: This sequence is strategic. The methoxy group is an activating group for SNAr, but less so than the chloro group it replaces. Performing methoxylation first on the more reactive dichloro- starting material allows for controlled mono-substitution. Attempting to perform SNAr with methoxide on the final 2-fluoro- product would be challenging and could lead to undesired side reactions. Furthermore, the Halex fluorination of the 2-chloro-6-methoxy intermediate is a well-established and reliable transformation.[1]

Q3: What are the most critical parameters for a successful Halex fluorination?

A3: The three most critical parameters are:

  • Anhydrous Conditions: Water deactivates the fluoride salt (e.g., KF) and must be rigorously excluded from the reaction.

  • Fluoride Salt Reactivity: The choice and preparation of the fluoride salt are paramount. Spray-dried potassium fluoride (KF) is significantly more effective and less hygroscopic than standard calcined KF.[2] Cesium fluoride (CsF) can be used for more deactivated substrates but is more expensive.

  • Temperature: Halex reactions on chloropyridines typically require high temperatures (often >150 °C) to achieve a reasonable reaction rate.[2] The choice of a high-boiling point, polar aprotic solvent is therefore essential.

Q4: Are there alternatives to high-temperature Halex reactions?

A4: Yes, for substrates that are sensitive to high temperatures, milder fluorination methods have been developed. One notable method involves the use of anhydrous tetrabutylammonium fluoride (TBAF), which can effectively fluorinate chloropyridines at or near room temperature.[3][4] However, this reagent is more costly and requires careful handling due to its hygroscopicity. For most applications, a well-optimized KF-based Halex reaction is the most practical approach.

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic workflow from the starting material to the final product, including the key intermediate.

G cluster_0 Step 1: Selective Methoxylation cluster_1 Step 2: Halex Fluorination SM 2,6-Dichloro-4-methylpyridine INT 2-Chloro-6-methoxy-4-methylpyridine SM->INT 1. NaOMe 2. Methanol 3. Reflux PROD 2-Fluoro-6-methoxy-4-methylpyridine INT->PROD 1. Spray-dried KF 2. Anhydrous DMF 3. 150-160 °C

Caption: Overall synthetic route for 2-fluoro-6-methoxy-4-methylpyridine.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and validated solutions.

Problem Area 1: Selective Mono-methoxylation

Q: My reaction produces a significant amount of the 2,6-dimethoxy-4-methylpyridine byproduct and unreacted starting material. How can I improve selectivity?

A: This is a classic selectivity challenge in SNAr on di-substituted pyridines. The formation of the di-substituted byproduct indicates that your nucleophile (methoxide) is reacting with the desired mono-substituted intermediate.

Possible Cause Scientific Rationale Recommended Solution
Excess Sodium Methoxide Using more than one equivalent of NaOMe will inevitably lead to the di-substituted product once the initial mono-substitution is complete.Use a slight sub-stoichiometric amount of sodium methoxide (e.g., 0.95 equivalents) relative to the 2,6-dichloro-4-methylpyridine. This ensures that the dichloro-species is the limiting reagent for the second substitution.
High Reaction Temperature Higher temperatures increase the reaction rate for both the first and second substitution, reducing the kinetic window for selective mono-substitution.Perform the reaction at a lower temperature. While many procedures call for reflux in methanol (approx. 65 °C), you can often achieve good conversion and better selectivity by running the reaction at a controlled 40-50 °C for a longer period. Monitor the reaction closely by TLC or GC-MS.
Prolonged Reaction Time Even with controlled stoichiometry, allowing the reaction to proceed for too long after the starting material is consumed will favor the formation of the thermodynamically stable di-methoxy product.Monitor the reaction progress diligently. Once the starting material is largely consumed (as judged by TLC/GC), quench the reaction promptly by neutralizing the base (e.g., with a saturated NH₄Cl solution).[5]
Problem Area 2: Halex Fluorination

Q: My Halex fluorination reaction shows very low or no conversion of the 2-chloro-6-methoxy-4-methylpyridine intermediate.

A: This is the most common failure mode for this step and is almost always linked to the activity of the fluoride source or the reaction conditions. The C-Cl bond on the pyridine ring is strong, and overcoming the activation energy for its cleavage is critical.

G Start Low/No Conversion in Fluorination Check_KF Is your KF source 'spray-dried' and anhydrous? Start->Check_KF Check_Solvent Was the solvent (DMF/DMSO) truly anhydrous? Check_KF->Check_Solvent Yes Sol_KF Solution: Use fresh, spray-dried KF. Dry standard KF in vacuo at >150°C for several hours before use. Check_KF->Sol_KF No Check_Temp Was the internal reaction temperature >150 °C? Check_Solvent->Check_Temp Yes Sol_Solvent Solution: Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves (4Å) before use. Check_Solvent->Sol_Solvent No Sol_Temp Solution: Ensure proper heating and insulation. Use a high-boiling solvent like Sulfolane if needed. Check_Temp->Sol_Temp No Success Reaction Proceeds Check_Temp->Success Yes

Caption: Troubleshooting decision tree for a failing Halex fluorination reaction.

Possible Cause Scientific Rationale Recommended Solution
Inactive KF Source Potassium fluoride is highly hygroscopic. Water molecules form a tight hydration shell around the F⁻ ion, drastically reducing its nucleophilicity and preventing it from participating in the SNAr reaction.Primary Solution: Use commercially available spray-dried KF, which has a higher surface area and is less hygroscopic.[2] Alternative: If using standard KF, it MUST be dried rigorously. Heat the powder under high vacuum at >150 °C for at least 4-6 hours immediately before use.
Wet Solvent Polar aprotic solvents like DMF and DMSO are also hygroscopic. Any residual water in the solvent will deactivate the KF.Use a new, sealed bottle of anhydrous grade solvent. Alternatively, dry the solvent over activated 4Å molecular sieves for 24 hours prior to the reaction.
Insufficient Temperature The Halex reaction on an electron-neutral pyridine ring has a high activation energy barrier. Insufficient thermal energy will result in an impractically slow reaction rate.Ensure the reaction mixture reaches and maintains the target temperature (e.g., 150-160 °C for DMF). Use a high-temperature thermometer to monitor the internal temperature, not just the heating mantle setting. Consider using a solvent with a higher boiling point, such as DMSO (189 °C) or Sulfolane (285 °C), if necessary.
Poor KF Solubility KF has poor solubility in many organic solvents, making the reaction heterogeneous and slow.While high temperatures help, you can consider adding a phase-transfer catalyst (PTC) like 18-crown-6 or tetrabutylammonium bromide (TBAB). The PTC complexes the K⁺ ion, releasing a more "naked" and highly nucleophilic fluoride ion into the organic phase.[1][6]

Validated Experimental Protocol

Safety First: This procedure involves high temperatures and potentially hazardous materials. All steps must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 2-chloro-6-methoxy-4-methylpyridine
  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol under a nitrogen atmosphere in a flask equipped with a reflux condenser. Allow the reaction to subside and all sodium to dissolve completely.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add 2,6-dichloro-4-methylpyridine (1.05 eq) portion-wise.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride until the pH is neutral.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 2-chloro-6-methoxy-4-methylpyridine can often be used in the next step without further purification if it is of sufficient purity (>95% by GC). If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 2-fluoro-6-methoxy-4-methylpyridine (Halex Fluorination)
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (2.5 eq).

  • Reaction Setup: Add anhydrous dimethylformamide (DMF) to the flask, followed by the 2-chloro-6-methoxy-4-methylpyridine (1.0 eq) from Step 1.

  • Reaction Execution:

    • Heat the vigorously stirred heterogeneous mixture to 155-160 °C.

    • Maintain this temperature and monitor the reaction progress by GC-MS or ¹⁹F NMR. The reaction may take 12-24 hours to reach completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of ice-water and stir for 30 minutes.

    • Extract the aqueous suspension with diethyl ether or ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash thoroughly with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system, to yield 2-fluoro-6-methoxy-4-methylpyridine as a pure compound.

References

  • Allen, L. J., Muhuhi, J. M., & Sanford, M. S. (2014). Mild Fluorination of Chloropyridines with in Situ Generated Anhydrous Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 79(12), 5877–5883. Available at: [Link]

  • PubChem. 2-Fluoro-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Sanford, M. S., et al. (2014). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. Semantic Scholar. Available at: [Link]

  • Biftu, T., et al. (2014). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 5(8), 904-909. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Available at: [Link]

  • Pharmaffiliates. 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine-D3. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction. WordPress. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Available at: [Link]

  • PubChem. 2-Fluoro-6-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. (WO2005063768A1).

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Technical Support Center: Purification of 2-fluoro-6-methoxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the purification of 2-fluoro-6-methoxy-4-methylpyridine derivatives. As a Senior Application Scientist, this guide is structured to move beyond simple protocols, delving into the causality behind experimental choices to empower you with a robust problem-solving framework.

This guide is designed as a dynamic question-and-answer forum, addressing the most pressing and frequently encountered challenges in the purification of this important class of heterocyclic compounds.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the most common impurities I might encounter during my synthesis and how do I identify them?

A: Understanding potential impurities is the first step toward a successful purification strategy. The impurities in your crude product are typically fingerprints of the reaction's progress and side pathways.

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves, particularly if the reaction has not gone to completion. For instance, when synthesizing from a di-fluoro precursor like 2,6-difluoro-4-methylpyridine, residual amounts of this starting material are common.[1] These are typically less polar than the desired methoxy-substituted product and will appear as a separate spot on a TLC plate, usually with a higher Rf value.

  • Hydrolysis Products: The fluoro and methoxy groups on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic workup conditions.[2][3] The 2-fluoro group can be hydrolyzed to a 2-hydroxy group (often existing as the 2-pyridone tautomer), and the 6-methoxy group can be cleaved to a 6-hydroxy function. These hydroxylated impurities are significantly more polar than the desired product and will have much lower Rf values on a normal-phase TLC.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers can form. For example, if the starting material allows for substitution at multiple positions, you may generate isomers that can be difficult to separate due to similar polarities.

  • Reagent-Related Byproducts: Impurities can also arise from the reagents used. For example, reactions involving fluorinating agents can leave behind byproducts that need to be removed.[4]

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be challenging to remove completely and may require specific purification steps like high-vacuum distillation or aqueous washes.[5]

Table 1: Common Impurities and Identification

Impurity TypeLikely SourceIdentification via TLC (Normal Phase)
Unreacted Starting Material (e.g., difluoro-precursor)Incomplete reactionHigher Rf value (less polar) than the product.
Hydrolysis Product (e.g., 2-hydroxy derivative)Acidic/basic workup or moistureLower Rf value (more polar) than the product. May streak.
Isomeric ByproductsNon-selective reaction conditionsRf value may be very close to the product, requiring specialized chromatography.
Residual High-Boiling Solvents (DMF, DMSO)Reaction solventNot always UV-active. May be detected by NMR of the crude product.
Q2: My TLC shows multiple spots, and some are very close together. How do I select the best chromatographic method?

A: Choosing the right chromatography technique is crucial when dealing with challenging separations. The polarity of your target molecule and its impurities will dictate the best approach.

  • Normal-Phase Flash Chromatography: This is the workhorse for most organic compounds. A silica gel stationary phase is used with a non-polar mobile phase (eluent), such as a mixture of hexanes and ethyl acetate.[4][5][6] For pyridine derivatives, this method is often successful, but may require optimization to resolve closely-eluting spots.

  • Reversed-Phase (RP) Flash Chromatography: This method is ideal for purifying more polar compounds. It uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like water and acetonitrile or methanol). However, some highly polar pyridine derivatives may not be retained sufficiently and can elute in the solvent front.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent problem-solver for very polar compounds that are not retained by reversed-phase columns.[7] It can be thought of as "aqueous normal-phase," using a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[7]

Below is a decision tree to guide your selection process.

G start Start: Crude Product Analysis (TLC) check_polarity Is the desired compound significantly more polar than impurities? start->check_polarity normal_phase Use Normal-Phase Flash Chromatography check_polarity->normal_phase Yes check_rp_retention Does the compound retain on a Reversed-Phase (RP) TLC plate? check_polarity->check_rp_retention No / Poor Separation rp_chrom Use Reversed-Phase Chromatography check_rp_retention->rp_chrom Yes hilic Consider HILIC for highly polar compounds check_rp_retention->hilic No difficult_sep Consider alternative methods (Crystallization, Extraction) rp_chrom->difficult_sep Still poor separation

Caption: Decision tree for selecting a purification method.

Q3: I am seeing significant peak tailing during silica gel chromatography of my pyridine derivative. What is the cause, and how can I achieve a sharp, symmetrical peak?

A: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[9]

The Cause: The root cause is the interaction between the basic nitrogen atom of your pyridine derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This strong, secondary interaction causes a portion of the analyte to move more slowly through the column, resulting in a "tailing" or asymmetrical peak.

The Solution: The strategy is to neutralize this unwanted interaction. This can be achieved by modifying either the mobile phase or the stationary phase.

Experimental Protocol: Eliminating Peak Tailing

  • Mobile Phase Modification (Recommended First Step):

    • Objective: To add a "competing base" to the eluent that will preferentially bind to the acidic silanol sites, effectively masking them from your compound.

    • Procedure:

      • Prepare your standard mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

      • To this mixture, add a small amount of triethylamine (TEA). A good starting point is 0.1% to 1% by volume.

      • Alternatively, for more polar solvent systems, a few drops of aqueous ammonia can be added to the polar component (e.g., methanol or ethanol) before mixing.[10]

      • Equilibrate your silica gel column with this modified mobile phase before loading your sample.

    • Causality: The more basic TEA molecules saturate the acidic silanol sites on the silica, preventing the pyridine nitrogen from binding. This ensures that your compound elutes based primarily on its polarity, leading to a sharp, symmetrical peak.[9]

  • Stationary Phase Modification:

    • If mobile phase additives are insufficient or incompatible with your molecule, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica: Use commercially available end-capped silica or other deactivated phases where the acidic silanol groups have been chemically modified.

Table 2: Troubleshooting Guide for Flash Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Basic compound interacting with acidic silica.Add 0.1-1% Triethylamine (TEA) to the eluent.[9] Use a neutral or basic stationary phase like alumina.
Poor Resolution Inappropriate solvent system polarity.Optimize the eluent polarity via TLC. Try a different solvent system (e.g., Dichloromethane/Methanol).
Compound Stuck on Column Compound is too polar for the selected system.Switch to a more polar eluent. Consider Reversed-Phase or HILIC chromatography.[7]
Low Recovery Compound degradation on silica. Irreversible binding.Perform a TLC spot test to check for stability. If degradation occurs, switch to a more inert phase like alumina or use a modified mobile phase.
Q4: My purified product is a persistent oil and refuses to crystallize. What techniques can I employ to obtain a solid?

A: Obtaining a crystalline solid is often crucial for characterization and handling. Many pyridine derivatives can be reluctant to crystallize, but several techniques can induce solidification.

  • Solvent Diffusion/Layering: This is a gentle method that slowly changes the solvent environment.[11]

    • Dissolve your oil in a small amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or ethyl acetate).

    • Carefully layer a "poor" solvent (one in which it is insoluble, e.g., hexanes or pentane) on top without mixing.

    • Seal the vial and leave it undisturbed. Over time, the solvents will diffuse, slowly reducing the solubility of your compound and promoting crystal growth.

  • Vapor Diffusion: An excellent technique for small amounts of material.[11]

    • Dissolve your compound in a small vial using a relatively volatile solvent (e.g., acetone).

    • Place this small, open vial inside a larger, sealed jar that contains a small amount of a "poor," more volatile solvent (e.g., pentane).

    • The vapor from the poor solvent will slowly diffuse into the solution of your compound, inducing crystallization.

  • Inducing Crystallization via Salt Formation: This is a highly effective chemical approach. The basic nitrogen of the pyridine ring can be protonated to form a salt, which often has a much more ordered and rigid crystal lattice than the free base.[11][12]

    • Dissolve your purified oil in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in ether (commercially available or prepared by bubbling HCl gas through ether) dropwise while stirring.

    • The hydrochloride salt will often precipitate immediately as a solid. This solid can then be collected by filtration and may be further recrystallized.

Q5: Are there effective non-chromatographic purification methods I can use?

A: Yes, chromatography is not always necessary or the most efficient method, especially on a larger scale. Leveraging the chemical properties of your molecule can offer powerful alternatives.

  • Acid-Base Extraction: This classic technique is perfectly suited for basic compounds like pyridine derivatives. It is excellent for removing neutral organic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine derivative will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic.

    • The deprotonated pyridine derivative will now be insoluble in the aqueous layer and can be extracted back into a fresh portion of organic solvent.

    • Drying and evaporating the organic solvent will yield the purified product.

Below is a workflow diagram illustrating this process.

G start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Contains Neutral Impurities (Discard) separate1->organic1 Organic aqueous1 Aqueous Layer: Contains Protonated Product (Product-HCl Salt) separate1->aqueous1 Aqueous basify Basify with 1M NaOH (aq) to pH > 10 aqueous1->basify extract Extract with fresh Organic Solvent (EtOAc) basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer: (Discard) separate2->aqueous2 Aqueous organic2 Organic Layer: Contains Purified Product separate2->organic2 Organic finish Dry (e.g., Na2SO4), Filter, and Evaporate Solvent organic2->finish

Caption: Workflow for purification via acid-base extraction.

  • Distillation or Sublimation: For derivatives that are thermally stable and have a sufficiently low boiling point, distillation under reduced pressure can be an excellent method for purification, especially on a large scale.[13] For solids, sublimation is a powerful technique for achieving high purity.[14]

References

  • Malik, N., Zlatopolskiy, B. D., Solbach, C., & Machulla, H.-J. (n.d.). Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine... ResearchGate. Retrieved March 2, 2026, from [Link]

  • (2025, February 18). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. [Link]

  • (2023, July 11). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • (2021, January 25). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[8]arene Host–Guest System. ACS Publications. [Link]

  • (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • (n.d.). The use of alternative solvent purification techniques. American Chemical Society. [Link]

  • (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

  • (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing. [Link]

  • (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • (n.d.). Synthesis of pyridine derivatives. | Download Scientific Diagram. ResearchGate. [Link]

  • (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. [Link]

  • (n.d.). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. [Link]

  • (2022, November 14). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (n.d.). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. PMC. [Link]

  • (2024, August 28). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC. [Link]

  • (n.d.). is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure. [Link]

  • (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni. Knowledge UChicago. [Link]

  • (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • (n.d.). 2-Fluoro-6-methylpyridine | C6H6FN | CID 96090. PubChem - NIH. [Link]

  • (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. [Link]

  • (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate. [Link]

  • (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection | Request PDF. ResearchGate. [Link]

  • (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.
  • (2013, December 15). Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

  • (2020, August 13). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

  • (2022, October 14). Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks: What Happens Next? Preprints.org. [Link]

  • (n.d.). A Concise Route to Water-Soluble 2,6-Disubstituted BODIPY-Carbohydrate Fluorophores by Direct Ferrier-Type C-Glycosylation. PMC. [Link]

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Improving yield in reactions involving 2-fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-fluoro-6-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reactions involving this versatile heterocyclic building block. The unique electronic properties of this substrate—possessing both an electron-donating methoxy group and an electron-withdrawing fluorine atom—present specific challenges and opportunities in synthetic chemistry. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-fluoro-6-methoxy-4-methylpyridine?

A: The primary reactive sites are the C2-fluorine and the C-H bonds on the pyridine ring. The C2-fluorine is susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the ring nitrogen. The C-F bond is also the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. The methoxy group at C6 and the methyl group at C4 are generally stable but can influence the reactivity of the ring through their electronic effects.

Q2: Why is my starting material degrading or hydrolyzing during the reaction?

A: 2-Fluoro-6-methoxy-4-methylpyridine can be susceptible to hydrolysis, particularly under harsh basic or acidic conditions, converting the C2-fluoro group to a hydroxyl group (a pyridone).[1][2] This is especially problematic in reactions requiring strong aqueous bases or high temperatures.[3]

  • Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position highly electrophilic and thus prone to nucleophilic attack by water or hydroxide ions. The methoxy group, while donating by resonance, is not sufficient to fully deactivate this position.

  • Preventative Measures:

    • Use anhydrous solvents and reagents where possible.

    • Employ milder, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or organic bases instead of NaOH or KOH when water is present.[4]

    • Keep reaction temperatures as low as possible to achieve a reasonable reaction rate.

Q3: I'm observing significant peak tailing during HPLC or column chromatography purification. What is the cause and how can I fix it?

A: Peak tailing is a frequent issue with pyridine-containing compounds.[5] This is primarily due to the interaction of the basic nitrogen atom on the pyridine ring with acidic residual silanol groups on the surface of standard silica gel.[5] This leads to a secondary, undesirable retention mechanism.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) or ammonia to your eluent system. This "competing base" will preferentially interact with the active silanol sites, masking them from your product.[5]

    • pH Adjustment: For reverse-phase HPLC, adjusting the mobile phase pH to be ~2 pH units below the pKa of the pyridine nitrogen (typically pKa ~5-6) will protonate the pyridine, often leading to better peak shape. Conversely, using a pH-stable column at a pH > 8 keeps the pyridine neutral.[5]

    • Alternative Stationary Phases: Consider using deactivated or end-capped silica, or even alumina, which is less acidic than silica gel.[5]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. However, coupling with 2-fluoro-6-methoxy-4-methylpyridine can be challenging.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q4: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion. What are the likely causes?

A: Low conversion is a common problem and typically points to issues with the catalyst's activity, the stability of the coupling partners, or the reaction conditions.

  • Cause 1: Inefficient Oxidative Addition. The C2-F bond, while reactive, is on a relatively electron-rich pyridine ring (due to the methoxy and methyl groups), which can slow the initial oxidative addition step to the Pd(0) catalyst.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition.[7][8] Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also ensure the efficient generation of the active Pd(0) species.[9]

  • Cause 2: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaryl boronic acids, can be unstable under basic aqueous conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[10] This depletes your nucleophile.

    • Solution:

      • Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger hydroxides.[4]

      • Switch from a boronic acid to a more stable boronic ester derivative, such as a pinacol ester (Bpin).[7]

      • Minimize the amount of water in the reaction or use anhydrous conditions if feasible.

  • Cause 3: Homocoupling of the Boronic Acid. This side reaction forms a biaryl byproduct from two molecules of your boronic acid, consuming the nucleophile. It is often promoted by the presence of oxygen or if a Pd(II) source is used without efficient reduction to Pd(0).[11]

    • Solution: Thoroughly degas your solvent and ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst can minimize the Pd(II) species that drive homocoupling.[11][12]

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. The G3 precatalyst offers high activity and stability.[9]
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that minimize substrate hydrolysis and protodeboronation.[4]
Solvent 1,4-Dioxane or Toluene with 10-20% waterAprotic solvents are generally effective. A small amount of water can be necessary to solubilize the base and facilitate transmetallation.[11]
Temperature 80-110 °CSufficient to drive the reaction without causing significant thermal decomposition.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The C2-fluorine is an excellent leaving group for SNAr, allowing for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Decision tree for troubleshooting SNAr reactions.

Q5: My SNAr reaction with an alcohol or amine nucleophile is sluggish and gives low yields. How can I improve it?

A: Sluggish SNAr reactions are often due to insufficient nucleophilicity, poor solvent choice, or suboptimal reaction conditions.

  • Cause 1: Insufficient Deprotonation of the Nucleophile. For neutral nucleophiles like alcohols (ROH) or amines (R₂NH), a base is required to generate the more potent anionic nucleophile (RO⁻ or R₂N⁻). If the base is not strong enough to deprotonate the nucleophile effectively, the reaction will be slow.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or KHMDS to fully deprotonate the nucleophile before adding the 2-fluoro-6-methoxy-4-methylpyridine substrate.[13]

  • Cause 2: Inappropriate Solvent. SNAr reactions proceed via a charged intermediate (the Meisenheimer complex). Protic solvents can solvate and stabilize the starting nucleophile, reducing its reactivity, and can also slow the reaction by solvating the anionic intermediate.

    • Solution: Use polar aprotic solvents such as DMF, DMSO, NMP, or THF. These solvents are poor at solvating anions, which enhances the nucleophile's reactivity, and they effectively solvate the cationic counter-ion of the base.[13][14]

  • Cause 3: Low Reaction Temperature. The activation energy for SNAr can be significant.

    • Solution: Increasing the temperature is often effective. If thermal instability of the reactants or products is a concern, consider using microwave irradiation, which can often accelerate the reaction and improve yields even at similar bulk temperatures.[13]

Detailed Protocol: General Procedure for SNAr with an Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol nucleophile (1.2 equivalents) and anhydrous DMF (or DMSO).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Addition: Add a solution of 2-fluoro-6-methoxy-4-methylpyridine (1.0 equivalent) in a small amount of anhydrous DMF to the flask dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, potentially using an eluent system containing a small percentage of triethylamine to prevent peak tailing.[5][15]

References

  • Smolecule. (n.d.). Purification challenges with Pyridine 1-sulfide derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia.
  • (n.d.). Cross-Coupling Reactions Guide.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine.... Retrieved from [Link]

  • (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PMC. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (2006, February 25). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]

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Technical Support Center: Functionalization of 2-Fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-fluoro-6-methoxy-4-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of functionalizing this versatile pyridine building block. The inherent electronic properties of the pyridine ring, combined with the interplay of its fluoro, methoxy, and methyl substituents, present unique opportunities and challenges.[1][2] This guide moves beyond simple protocols to provide in-depth, field-proven insights into causality, helping you troubleshoot effectively and optimize your synthetic outcomes.

Below, you will find a problem-centric troubleshooting guide and a set of frequently asked questions that address the core reactivity principles of this molecule.

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction at the C2-position is resulting in low or no yield. What are the likely causes and how can I fix it?

This is a common issue that can almost always be traced back to one of three areas: reaction conditions, reagent purity, or a competing side reaction.

  • Probable Cause A: Sub-optimal Reaction Conditions or Nucleophile Reactivity

    The SNAr reaction is highly dependent on solvent, temperature, and the nature of the nucleophile.[3] The pyridine ring is electron-deficient, which facilitates nucleophilic attack, and the fluoride at C2 is an excellent leaving group for this transformation—often superior to other halogens like chloride.[3][4] However, the reaction still requires appropriate conditions to proceed efficiently.

    Solution Pathway:

    • Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

    • Temperature Optimization: While many SNAr reactions with 2-fluoropyridines proceed at moderate temperatures (50-100 °C), less reactive nucleophiles may require more thermal energy. Incrementally increase the reaction temperature in 10-15 °C steps, monitoring for product formation and potential decomposition.

    • Base and Nucleophile Activation: For alcohol or amine nucleophiles, a suitable base is critical. While organic bases like Et₃N or DIPEA can work, stronger inorganic bases often give better results. Consider the options in the table below. For alcohols, pre-treating with a strong base like sodium hydride (NaH) in an anhydrous solvent to form the more potent alkoxide is a standard and effective strategy.

  • Probable Cause B: Competing Hydrolysis Side Reaction

    A significant, yet often overlooked, issue is the presence of residual water in the reagents or solvents. This leads to the hydrolysis of the 2-fluoro group to form 2-hydroxy-6-methoxy-4-methylpyridine (the pyridone tautomer), a common side reaction with halopyridines.[5]

    Solution Pathway:

    • Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation). Use freshly opened, high-purity reagents whenever possible.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

The following workflow can help systematically diagnose low-yield issues in SNAr reactions.

start Low or No SNAr Yield check_purity 1. Confirm Reagent Purity & Anhydrous Conditions start->check_purity check_conditions 2. Evaluate Reaction Conditions check_purity->check_conditions Purity confirmed solution_dry Dry solvents/reagents. Use inert atmosphere. check_purity->solution_dry Moisture suspected? check_base 3. Assess Base/Nucleophile Strength check_conditions->check_base Conditions optimal solution_temp Increase temperature incrementally (e.g., 80 -> 100 -> 120 °C). check_conditions->solution_temp Low conversion? solution_solvent Switch to polar aprotic solvent (DMF, DMSO). check_conditions->solution_solvent Wrong solvent? solution_base Use stronger base (e.g., K2CO3 -> Cs2CO3). Pre-form alkoxide with NaH. check_base->solution_base solution_dry->check_conditions solution_temp->check_base solution_solvent->check_base success Yield Improved solution_base->success

Caption: Troubleshooting workflow for low SNAr reaction yield.

Table 1: Recommended Starting Conditions for SNAr Reactions

Nucleophile Class Recommended Base Solvent Typical Temperature (°C)
Primary/Secondary Amines K₂CO₃, Cs₂CO₃ Dioxane, Toluene, DMF 80 - 120
Alcohols/Phenols NaH, K₂CO₃, Cs₂CO₃ THF, DMF 60 - 100

| Thiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 |

Q2: I am observing a significant byproduct that corresponds to the loss of a methyl group (M-14). What is happening?

This is a classic case of O-demethylation of the 6-methoxy group, resulting in the formation of the corresponding 6-pyridone.

  • Probable Cause: Harsh Reaction Conditions

    Aromatic methyl ethers can be cleaved by strong nucleophiles, Lewis acids, or high temperatures.[6] This is particularly true for methoxypyridines, where the electron-deficient nature of the ring can make the methoxy group more labile than in a standard anisole system. The use of very strong bases (like organolithiums) or prolonged heating, especially with nucleophiles like iodides or thiolates, can promote this side reaction.[7]

    Solution Pathway:

    • Reduce Reaction Temperature: This is the most straightforward solution. Determine the minimum temperature required for the desired SNAr reaction to proceed at a reasonable rate.

    • Use a Milder Base: If using a very strong base (e.g., NaH), consider switching to a weaker, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction and decomposition of the product.

    • Reagent Choice: Be mindful that some reagents, like L-selectride or pyridinium hydrochloride, are specifically used for demethylation and should be avoided unless that is the desired outcome.[8]

The diagram below illustrates the competition between the desired SNAr pathway and the demethylation side reaction.

cluster_0 Reaction Pathways SM 2-Fluoro-6-methoxy- 4-methylpyridine desired_product Desired SNAr Product (C2-Functionalized) SM->desired_product + Nucleophile (Nu-) Optimal Temp. demethyl_product Side Product (6-Pyridone) SM->demethyl_product Harsh Base or High Temp.

Caption: Competing pathways for SNAr vs. Demethylation.
Q3: My attempt at lithiation is giving a mixture of regioisomers or reacting with the methyl group. How can I control the regioselectivity?

Directed ortho-metalation (DoM) is a powerful tool, but regiocontrol is paramount. On this scaffold, you have three potential sites for deprotonation by a strong base: C3, C5, and the 4-methyl group.

  • Probable Cause: Incorrect Base Selection and Temperature Control

    The choice of organolithium base is critical.[9]

    • n-Butyllithium (n-BuLi): Tends to be less selective and can deprotonate the most acidic proton, which is often the 4-methyl group, due to its small size.

    • Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP): These are bulky, non-nucleophilic bases. Their steric hindrance disfavors reaction at the 4-methyl group. They will preferentially deprotonate a ring position directed by a coordinating group.[9][10]

    Between the C3 and C5 positions, the 6-methoxy group is generally a stronger directing group than the 2-fluoro substituent. Therefore, lithiation is most likely to be directed to the C5 position .

    Solution Pathway:

    • Use a Hindered Base: For selective ring metalation at C5, use LDA or LTMP.

    • Maintain Low Temperature: Perform the lithiation at -78 °C. Allowing the reaction to warm up can cause the organolithium intermediate to rearrange or decompose.

    • Inverse Addition: Add the pyridine substrate dropwise to the solution of the LDA base at -78 °C to maintain a low concentration of the substrate and minimize side reactions.

    • Targeting the Methyl Group: If functionalization of the 4-methyl group is desired, n-BuLi at a slightly higher temperature (e.g., -40 °C to -20 °C) would be the condition to explore.

Table 2: Predicted Regioselectivity of Lithiation

Base Temperature (°C) Expected Major Product Site Rationale
LDA / LTMP -78 C5 Bulky base favors ortho-metalation directed by the stronger OMe group.[11]
n-BuLi -78 Mixture (C5 and 4-Me) Small, reactive base; less selective.

| n-BuLi | -20 to 0 | 4-Me | Higher temperature favors deprotonation of the most acidic benzylic protons. |

Frequently Asked Questions (FAQs)

Q1: What is the overall reactivity hierarchy for 2-fluoro-6-methoxy-4-methylpyridine?

The molecule has a clear hierarchy of reactive sites based on the type of chemistry employed:

  • C2 Position (SNAr): This is the most reactive site for nucleophilic aromatic substitution. The combination of the electron-deficient pyridine ring and the excellent fluoride leaving group makes this position highly susceptible to attack by a wide range of nucleophiles.[12][13]

  • C5 Position (DoM): For electrophilic substitution via a metalation-electrophile quench sequence, the C5 position is the most likely site. This is due to the strong directing ability of the 6-methoxy group, which typically outweighs the directing effect of the 2-fluoro group when using a hindered base like LDA.[11]

  • 4-Methyl Group (Deprotonation): The protons on the methyl group are "benzylic-like" and can be removed by strong, non-hindered bases like n-BuLi, especially at temperatures above -78 °C.

Q2: I need to perform a Suzuki or Buchwald-Hartwig coupling. What is the best strategy?

Direct cross-coupling of the C-F bond is challenging and not the recommended pathway. The preferred strategy is to introduce a more suitable coupling handle (a halide or boronic ester) at a different position on the ring.

Recommended Strategy: A Two-Step Approach

  • Introduce a Coupling Handle at C5:

    • Perform a directed ortho-metalation at the C5 position using LDA at -78 °C as described in the troubleshooting section.

    • Quench the resulting C5-lithiated species with an appropriate electrophile:

      • For Suzuki Coupling: Quench with triisopropyl borate (B(O-iPr)₃) followed by an acidic workup to generate the 5-boronic acid or its ester.[14]

      • For Buchwald-Hartwig Amination: Quench with an iodine source (e.g., I₂) or a bromine source (e.g., 1,2-dibromoethane) to install a 5-iodo or 5-bromo handle. The C-I or C-Br bond is ideal for standard palladium-catalyzed cross-coupling reactions.[15][16]

  • Perform the Cross-Coupling Reaction:

    • With the newly synthesized 5-bromo/iodo/boronic ester derivative, you can now perform a standard Suzuki[17][18] or Buchwald-Hartwig[15][19] coupling under optimized palladium-catalyzed conditions. This preserves the valuable 2-fluoro and 6-methoxy groups for potential subsequent transformations.

Q3: What are the best practices for handling and storing 2-fluoro-6-methoxy-4-methylpyridine?

Proper handling and storage are crucial for maintaining the integrity of this reagent.

  • Safety: The compound is a flammable liquid and is classified as a skin and eye irritant. It may also cause respiratory irritation.[20] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 2-Fluoropyridines. BenchChem.
  • RSC Publishing. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. [Link]

  • ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • National Center for Biotechnology Information. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. [Link]

  • SYNTHESIS. (2019). Chemoselective Demethylation of Methoxypyridine. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Semantic Scholar. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • ResearchGate. (2025). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Process Research & Development. (n.d.). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Demethylation. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxypyridine. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Fluoro-6-Methoxy-4-Methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-fluoro-6-methoxy-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable troubleshooting strategies. The inherent electronic properties of this substituted pyridine demand a nuanced approach to catalyst selection and reaction optimization. This guide will equip you with the foundational knowledge and practical steps to achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What makes cross-coupling with 2-fluoro-6-methoxy-4-methylpyridine particularly challenging?

The primary challenges stem from the inherent electronic nature of the pyridine ring and the influence of its substituents. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.[1] This effect makes pyridines, especially those with substituents at the 2-position, notoriously difficult coupling partners.[2][3] Furthermore, the molecule possesses both an electron-withdrawing fluorine atom and electron-donating methoxy and methyl groups, creating a unique electronic environment that must be carefully considered when selecting the catalyst system.

Q2: Which position on the pyridine ring is the most likely site for cross-coupling?

The reaction will almost certainly occur at the C2 position via the displacement of the fluorine atom. While C-F bonds are strong, the fluorine atom at the 2-position of a pyridine ring is activated towards oxidative addition by the electron-withdrawing effect of the ring nitrogen.[4] In palladium-catalyzed cross-coupling, the reactivity of halogens typically follows the trend I > Br > Cl >> F. However, for electron-deficient heteroaromatics, the activation of C-F bonds is well-documented, whereas the C-O bond of the methoxy group or the C-H bonds of the methyl group are significantly less reactive under standard cross-coupling conditions.

Q3: What are the most effective general catalyst systems for a Suzuki-Miyaura coupling with this substrate?

For Suzuki-Miyaura reactions involving challenging heteroaryl electrophiles like this pyridine derivative, the catalyst system is paramount. Success hinges on using a palladium precursor paired with a bulky, electron-rich phosphine ligand.[1][5] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps while stabilizing the palladium center.

  • Palladium Precursors: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, or well-defined pre-catalysts like those from the Buchwald group (e.g., SPhos Pd G3).[1][6]

  • Ligands: Bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are highly recommended.[7][8][9] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[7]

  • Bases: A suitable base is required to activate the boronic acid for transmetalation.[10] Inorganic bases like K₃PO₄ or K₂CO₃ are often effective and well-tolerated.[9][11]

  • Solvents: Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane, toluene, or DME are standard choices.[9][12]

Q4: For a Buchwald-Hartwig amination, what catalyst system should I start with?

The Buchwald-Hartwig amination requires a carefully selected catalyst system to form the C-N bond. The general principles are similar to the Suzuki coupling—requiring a palladium source and a specialized ligand—but the base is typically stronger.

  • Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.[9][13][14]

  • Ligands: Specific Buchwald ligands such as (±)-BINAP or Xantphos have proven effective for aryl aminations.[13][14] For challenging substrates, ligands like BrettPhos may offer improved performance.[9]

  • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or Cs₂CO₃ can also be used.[13][15][16]

  • Solvents: Anhydrous toluene or 1,4-dioxane are typically the solvents of choice.[13][16]

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of 2-fluoro-6-methoxy-4-methylpyridine.

Problem 1: Low or No Product Yield

This is the most frequent issue and can be attributed to several factors. A systematic approach is key to identifying the root cause.

  • Potential Cause A: Inactive Catalyst

    • Explanation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst and phosphine ligands, rendering them inactive.[7][11]

    • Solution:

      • Ensure all solvents are anhydrous (if required) and rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7]

      • Assemble the reaction under a strict inert atmosphere in a glovebox or using Schlenk techniques.

      • Use fresh, high-purity palladium precursors and ligands. Phosphine ligands, in particular, can oxidize over time.[11]

  • Potential Cause B: Poor Reagent Quality

    • Explanation: Impurities in the starting materials or coupling partners can poison the catalyst. Boronic acids are particularly susceptible to degradation (protodeboronation) upon storage, especially in the presence of moisture.[7][11]

    • Solution:

      • Verify the purity of your 2-fluoro-6-methoxy-4-methylpyridine and the coupling partner (e.g., boronic acid, amine) by NMR or LC-MS.

      • Use fresh or recently purified reagents. Consider using boronic esters (e.g., pinacol esters), which often exhibit greater stability.[5]

  • Potential Cause C: Suboptimal Reaction Conditions

    • Explanation: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[7][11]

    • Solution:

      • If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10-15 °C increments.

      • Screen different ligand-to-palladium ratios. A ratio between 1:1 and 4:1 is common.[11]

      • Re-evaluate your choice of base and solvent. The solubility and strength of the base are critical.[7]

G cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Inactive Catalyst start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Improve Inert Atmosphere (Degas Solvents, Use Glovebox) cause1->sol1 sol2 Verify Purity of Reagents (NMR, LC-MS) cause2->sol2 sol3 Optimize Temperature, Solvent, and Base cause3->sol3

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: Significant Homocoupling of Boronic Acid (Suzuki Coupling)
  • Explanation: The formation of a biaryl product derived from the boronic acid coupling with itself is a common side reaction. This is most often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[7][11]

  • Solution:

    • Improve Degassing: This is the most critical step. Ensure the reaction mixture and headspace are rigorously free of oxygen.[7]

    • Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[7][11]

    • Adjust Stoichiometry: Using a slight excess of the pyridine electrophile relative to the boronic acid can favor the desired cross-coupling pathway.

Problem 3: Defluorination of the Starting Material (Hydrodefluorination)
  • Explanation: This side reaction involves the replacement of the fluorine atom with a hydrogen atom. It typically occurs when a hydride source is present in the reaction mixture. Potential sources include trace water, alcohols, or certain amine bases.[11]

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

    • Base Selection: If using an amine base, ensure it is high purity. Consider switching to a non-hydride-donating base like K₃PO₄, Cs₂CO₃, or NaOtBu.[7][11]

Problem 4: Formation of Palladium Black
  • Explanation: The precipitation of elemental palladium (palladium black) is a visual indicator of catalyst decomposition. This leads to a loss of active catalyst from the solution and will stall the reaction.[7]

  • Solution:

    • Lower Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at the lowest effective temperature.[7]

    • Use a More Robust Ligand: The ligand's role is to stabilize the palladium center. If decomposition is observed, the ligand may be degrading or dissociating. Consider switching to a more robust ligand, such as a different Buchwald-type ligand or an N-heterocyclic carbene (NHC) ligand.[7]

    • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.[11]

Catalyst System Comparison for Pyridine Cross-Coupling

The following table summarizes recommended starting points for catalyst systems based on successful reports with analogous fluorinated and substituted pyridine substrates. Optimization will be necessary for this specific molecule.

Coupling Type Palladium Source Recommended Ligand Base Solvent Temp (°C) Notes & References
Suzuki-Miyaura Pd₂(dba)₃ (1-2 mol%)SPhos or XPhos (2-4 mol%)K₃PO₄ (2-3 eq.)1,4-Dioxane or Toluene80-110Bulky, electron-rich ligands are crucial for pyridine substrates.[1][7][9]
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)(±)-BINAP or Xantphos (4 mol%)NaOt-Bu (1.4 eq.)Toluene80-100Strong bases are typical. Reaction is highly sensitive to air and moisture.[13][14][16]
Sonogashira Pd(PPh₃)₄ (5 mol%)- (PPh₃ is part of catalyst)Et₃N / THFTHF / Et₃NRT - 60Requires a Cu(I) co-catalyst (e.g., CuI, 5-10 mol%).[17][18][19]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-fluoro-6-methoxy-4-methylpyridine with a generic arylboronic acid.

Materials:

  • 2-fluoro-6-methoxy-4-methylpyridine (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (0.02 equiv., 2 mol%)

  • SPhos (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-fluoro-6-methoxy-4-methylpyridine, the arylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(F)L₂ pd0->pd_complex Oxidative Addition (Ar-F) transmetal Ar-Pd(II)(Ar')L₂ pd_complex->transmetal Transmetalation (Ar'B(OH)₂ + Base) transmetal->pd0 Reductive Elimination product_out Product Out transmetal->product_out Ar-Ar' reductive_elim Product Ar-Ar' start Start

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in pyridine functionalization.
  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • ACS Publications - ACS.org. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Catalysts for 2-Ethyl-4-fluoropyridine Cross-Coupling Reactions.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from [Link]

  • PMC - NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Organic Letters. (2016, February 2). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PMC - NIH. (n.d.). A General Solution for the 2-Pyridyl Problem. Retrieved from [Link]

  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines | Download Scientific Diagram. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotinate.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • ResearchGate. (2019, September). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. (n.d.). Navigating the Catalytic Landscape: A Comparative Guide for Cross-Coupling with 4,6-difluoro-N-methylpyrimidin-2-amine.

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the cross-coupling of electron-deficient heterocycles. Fluorinated pyridines present a unique challenge in Buchwald-Hartwig Aminations (BHA). The extreme electronegativity of fluorine activates the pyridine ring toward uncatalyzed Nucleophilic Aromatic Substitution (SNAr), which directly competes with the Palladium-catalyzed cycle[1]. Furthermore, the strong coordinating ability of these heterocycles frequently leads to catalyst poisoning.

This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and resolve these specific failure modes using causality-driven methodologies.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, identify your primary failure mode using the diagnostic workflow below.

TroubleshootingWorkflow A Buchwald-Hartwig of Fluorinated Pyridine B Issue: Low Yield & Pd Black Formation A->B Catalyst Poisoning C Issue: Competitive S_NAr at C-F Bond A->C High Electrophilicity D Issue: Poor Regioselectivity (Multiple Halogens) A->D Competing Rates E Action: Switch to Pd G3/G4 Precatalysts for Rapid Activation B->E G Action: Employ Bulky Ligands (BrettPhos, tBuXPhos) B->G F Action: Use Weaker, Insoluble Base (e.g., Cs2CO3 over NaOtBu) C->F C->G D->F

Fig 1. Diagnostic workflow for troubleshooting common failures in the Buchwald-Hartwig amination of fluoropyridines.

Core Causality & Troubleshooting FAQs

Q1: Why am I seeing a mixture of C-N coupling at the halogen site and C-N coupling at the fluorine site?

Causality: Fluorine is highly electronegative, rendering the ortho and para positions of the pyridine ring highly electrophilic. While the Palladium catalyst preferentially undergoes oxidative addition at weaker C-I, C-Br, or C-Cl bonds, the amine nucleophile can simultaneously attack the C-F bond via an uncatalyzed SNAr pathway driven by base and heat[1]. Solution: You must accelerate the Pd-catalytic cycle to outcompete the background SNAr.

  • Ligand Choice: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos) to accelerate both oxidative addition and reductive elimination[2].

  • Base Selection: Switch to a weaker, poorly soluble base like Cs₂CO₃ or K₃PO₄. Strong, highly soluble bases like NaOtBu create a high concentration of the highly nucleophilic amide anion, which directly attacks the C-F bond[3].

Q2: My reaction stalls at 20% conversion and the catalyst precipitates as palladium black. What causes this?

Causality: Fluorinated pyridines and their resulting aminated products are strong


-donors. They can outcompete the phosphine ligand for coordination to the Pd center, forming stable, off-cycle Pd(II) resting states. Additionally, if the Pd(II) precatalyst (like Pd(OAc)₂) requires reduction by the amine to form the active Pd(0) species, this delay provides a window for catalyst aggregation and deactivation[2].
Solution:  Use highly active precatalysts (e.g., Pd G3 or G4 palladacycles) which rapidly and quantitatively generate the active L₁Pd(0) species under mild conditions. Ensure strictly anhydrous and anaerobic conditions, as trace oxygen accelerates phosphine oxidation, leaving the Pd center vulnerable to poisoning.

Mechanistic Divergence: BHA vs SNAr

Understanding the kinetic competition between the catalytic cycle and the background reaction is critical for rational optimization.

MechanisticDivergence SM Fluorohalopyridine + Amine Pd_Path Pd-Catalyzed Pathway (BHA) SM->Pd_Path Pd(0)L_n SN_Path Uncatalyzed Pathway (S_NAr) SM->SN_Path Base / Heat OA Oxidative Addition at C-X (Rate Determining Step) Pd_Path->OA NA Nucleophilic Attack at C-F (Driven by Base/Heat) SN_Path->NA Prod_BHA Desired Aminofluoropyridine OA->Prod_BHA Reductive Elimination Prod_SN Undesired S_NAr Byproduct NA->Prod_SN Fluoride Elimination

Fig 2. Competing mechanistic pathways: Palladium-catalyzed cross-coupling vs. uncatalyzed S_NAr.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution when coupling 2-fluoro-4-iodopyridine with an aliphatic amine. Note how the combination of precatalyst and base dictates the dominant pathway[3].

LigandPrecatalystBaseTemp (°C)BHA Yield (%)SNAr Yield (%)Catalyst State
BINAPPd(OAc)₂NaOtBu1001565Pd Black (Deactivated)
XantphosPd₂(dba)₃Cs₂CO₃1004530Partial Precipitation
RuPhosRuPhos Pd G3K₃PO₄80828Homogeneous
BrettPhos BrettPhos Pd G3 Cs₂CO₃ 80 94 < 2 Homogeneous

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol for the selective coupling of 2-fluoro-4-iodopyridine incorporates an In-Process Control (IPC) Checkpoint . This creates a self-validating system: the reaction dictates its own continuation based on real-time analytical feedback.

Materials Required:
  • Electrophile: 2-fluoro-4-iodopyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary aromatic or aliphatic amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2 mol%)

  • Base: Anhydrous Cs₂CO₃ (1.5 equiv) — Must be finely milled.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with BrettPhos Pd G3 (18 mg, 0.02 mmol) and finely milled Cs₂CO₃ (488 mg, 1.5 mmol).

  • Substrate Addition: Add 2-fluoro-4-iodopyridine (223 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube with a Teflon-lined septum, remove from the glovebox, and place in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble base is well-suspended.

  • Validation Checkpoint (IPC at 15 minutes):

    • Action: Withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Self-Validation Logic:

      • If SNAr byproduct is > 5%: The background reaction is competing. Corrective Action: Immediately lower the temperature to 60 °C to suppress the thermal SNAr pathway while the highly active G3 catalyst continues the BHA cycle.

      • If SNAr byproduct is < 5% and BHA product is forming: The catalytic cycle is successfully outcompeting the background reaction. Action: Maintain 80 °C for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions ResearchGate[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC (National Institutes of Health)[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Merging Micellar Catalysis and C-H Activation: Silver-Free direct Arylation of Fluoroarenes in Water ChemRxiv[Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Fluoro-6-methoxy-4-methylpyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, the pyridine scaffold remains a cornerstone for the development of targeted therapies.[1][2] Its ability to form key hydrogen bonds with the hinge region of protein kinases makes it a privileged structure in the design of kinase inhibitors.[3] The strategic incorporation of fluorine atoms can further enhance metabolic stability, binding affinity, and overall potency of these compounds.[4][5] This guide provides a comparative analysis of the potential biological activities of a focused series of 2-fluoro-6-methoxy-4-methylpyridine derivatives, a scaffold poised for exploration in kinase inhibitor discovery.

While comprehensive structure-activity relationship (SAR) studies for this specific scaffold are not yet prevalent in the public domain, we can extrapolate potential biological activities and SAR trends based on well-established principles from structurally related pyridine-based kinase inhibitors.[6] This guide will, therefore, present a comparative framework for a hypothetical series of derivatives, outlining their likely performance and the experimental methodologies required to validate these predictions.

The 2-Fluoro-6-methoxy-4-methylpyridine Scaffold: A Platform for Kinase Inhibition

The core structure of 2-fluoro-6-methoxy-4-methylpyridine offers several strategic advantages for medicinal chemists:

  • The Pyridine Nitrogen: Acts as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of most kinases.[3]

  • The 2-Fluoro Substituent: This electron-withdrawing group can modulate the pKa of the pyridine ring, influencing its binding characteristics. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic resistance.[4] The fluorine atom is also a reactive handle, amenable to nucleophilic aromatic substitution to introduce a variety of functional groups.

  • The 6-Methoxy Group: This electron-donating group can influence the electronic distribution of the ring and potentially form additional interactions within the active site.

  • The 4-Methyl Group: Provides a site for potential modification to probe deeper into hydrophobic pockets of the kinase active site or to introduce vectors for improving solubility or other pharmacokinetic properties.[7]

Comparative Analysis of Hypothetical Derivatives

To explore the potential of this scaffold, we will consider a hypothetical series of derivatives (Compounds 1a-1d ) where the 2-fluoro group has been displaced by different amine-containing moieties, a common strategy in kinase inhibitor design. We will compare their predicted activity against a representative tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[8]

Compound IDR-Group (at C2 position)Predicted VEGFR-2 IC50 (nM)Rationale for Predicted Activity & Key Interactions
1a -NH-(4-fluoroaniline)50 - 150The aniline group can form additional hydrogen bonds. The 4-fluoro substituent on the aniline ring may enhance binding by interacting with a hydrophobic pocket. This is a common motif in potent kinase inhibitors.[9][10]
1b -NH-(3-aminopyridine)100 - 300The additional pyridine ring introduces another potential hydrogen bond acceptor, but may also introduce steric hindrance or unfavorable electrostatic interactions, leading to slightly reduced potency compared to 1a .
1c -NH-(cyclopropylamine)500 - 1000The small, aliphatic cyclopropyl group is less likely to form significant favorable interactions within the typically aromatic-rich active site of kinases, leading to a predicted decrease in potency.
1d -NH-(4-sulfamoylaniline)20 - 80The sulfamoyl group is a strong hydrogen bond donor and acceptor, which can form highly favorable interactions with charged or polar residues in the active site, potentially leading to a significant increase in potency.

Note: The IC50 values are hypothetical and extrapolated for illustrative purposes based on SAR trends observed in related pyridine-based kinase inhibitors.[8][11]

Delving into the Mechanism: Inhibition of Kinase Signaling

The primary mechanism by which these compounds are predicted to exert their biological effect is through the competitive inhibition of ATP binding to the kinase active site. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular processes like proliferation, survival, and angiogenesis.

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., VEGFR-2) Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor->Receptor Tyrosine Kinase (e.g., VEGFR-2) Binds and Activates Downstream Signaling Proteins (e.g., PLCγ, PI3K) Downstream Signaling Proteins (e.g., PLCγ, PI3K) Receptor Tyrosine Kinase (e.g., VEGFR-2)->Downstream Signaling Proteins (e.g., PLCγ, PI3K) Phosphorylates Derivative 1d Derivative 1d Derivative 1d->Receptor Tyrosine Kinase (e.g., VEGFR-2) Inhibits ATP Binding ATP ATP ATP->Receptor Tyrosine Kinase (e.g., VEGFR-2) Cellular Response Proliferation, Survival, Angiogenesis Downstream Signaling Proteins (e.g., PLCγ, PI3K)->Cellular Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation: Protocols and Workflows

To validate the predicted biological activities of our hypothetical derivatives, a systematic experimental workflow is essential. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.

G cluster_workflow Experimental Workflow synthesis Synthesis of Derivatives (1a-1d) biochemical In Vitro Kinase Assay (IC50 Determination) synthesis->biochemical cell_viability Cell Viability Assay (e.g., MTT/MTS) biochemical->cell_viability Potent Compounds pathway_analysis Western Blot Analysis (Target Phosphorylation) cell_viability->pathway_analysis Active in Cells lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A typical workflow for evaluating kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50). Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and throughput.[3]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal. Higher kinase inhibition results in more ATP remaining and a stronger luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer, a solution of the purified kinase (e.g., VEGFR-2), a substrate peptide, and ATP at a concentration close to its Km value to ensure competitive binding assessment.[12]

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 1a-1d ) in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 10 µM).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to each well. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction Initiation: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT/MTS)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cells that are dependent on the target kinase.[13][14]

Principle: Metabolically active, viable cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HUVEC for VEGFR-2) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Addition of Reagent: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[14] This step is not required for MTS, as its product is water-soluble.[13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Phosphorylation

This technique is used to confirm that the observed effects on cell viability are due to the inhibition of the target kinase within the cell.[6][7] It specifically measures the phosphorylation status of the target kinase or its direct downstream substrate.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.[6][9]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a short period (e.g., 1-2 hours). Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2). This is typically done overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) target protein to confirm equal protein loading.[11]

Conclusion and Future Directions

The 2-fluoro-6-methoxy-4-methylpyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on established SAR principles from related pyridine derivatives, we predict that substitution at the 2-position with moieties capable of forming strong hydrogen bonds, such as a 4-sulfamoylaniline group, will yield potent inhibitors of protein kinases like VEGFR-2.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and systematic evaluation of these derivatives. Through a tiered approach of biochemical screening, cell-based viability assays, and target engagement confirmation by western blotting, researchers can efficiently identify and optimize lead candidates. The insights gained from such studies will be invaluable in advancing our understanding of the SAR for this chemical class and in developing the next generation of targeted therapies for a range of human diseases.

References

  • BenchChem. (2025).
  • PubMed. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. [Link]

  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Merck.
  • Bio-Techne.
  • Proteintech Group. Tips for detecting phosphoproteins by western blot.
  • PMC. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PMC. (2022).
  • Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ResearchGate. (2025).
  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • Usiena air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo.
  • PMC. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • PMC. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents.
  • ResearchGate. (2025).
  • Google Patents. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors.
  • New Journal of Chemistry (RSC Publishing).
  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • PubMed. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
  • PMC. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • ResearchGate. (2022). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-6-methoxy-4-methylpyridine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 2-fluoro-6-methoxy-4-methylpyridine scaffold. Drawing upon established principles in medicinal chemistry and data from analogous pyridine series, we will dissect the potential roles of each substituent, compare its performance with structural alternatives, and provide actionable experimental protocols for researchers engaged in drug development.

Introduction: The Pyridine Scaffold and the Significance of Substitution

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing solubility and protein-ligand interactions. The true therapeutic potential of a pyridine-based compound, however, is unlocked through the strategic placement of various substituents. These substituents modulate the molecule's electronic properties, lipophilicity, metabolic stability, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

This guide focuses on the specific substitution pattern of 2-fluoro-6-methoxy-4-methylpyridine, a scaffold with intriguing potential for fine-tuning biological activity. We will explore the anticipated impact of each functional group and propose a systematic approach to its SAR exploration.

Dissecting the Scaffold: An Analysis of Substituent Effects

The unique arrangement of a fluoro group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position on the pyridine ring presents a compelling starting point for medicinal chemistry campaigns. Each substituent is expected to contribute distinct properties to the overall molecule.

The 2-Fluoro Substituent: A Bioisostere with Profound Impact

The introduction of a fluorine atom can dramatically alter a molecule's biological profile.[3][4] In the context of the 2-position of a pyridine ring, the fluorine atom is anticipated to:

  • Enhance Metabolic Stability: Fluorine's high electronegativity can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its interaction with biological targets and its solubility profile.[4]

  • Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site.[5]

The 6-Methoxy Group: A Key Modulator of Potency and Selectivity

The methoxy group at the 6-position is a common feature in many biologically active pyridine derivatives.[1] Its influence is multifaceted:

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, providing a crucial anchor point within a receptor binding pocket.

  • Electronic Effects: As an electron-donating group, the methoxy substituent can influence the electron density of the pyridine ring, which can be critical for certain receptor interactions.

  • Steric Influence: The size of the methoxy group can dictate the orientation of the molecule within a binding site and can be optimized to enhance selectivity for a particular target.

The 4-Methyl Group: A Handle for Fine-Tuning Lipophilicity and Potency

The methyl group at the 4-position, while seemingly simple, offers a valuable tool for SAR exploration:

  • Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can impact cell permeability and oral absorption.

  • Steric Interactions: The methyl group can occupy a hydrophobic pocket within a binding site, contributing to overall binding affinity.

  • Metabolic Stability: While a methyl group can be a site of metabolism (hydroxylation), its presence can also shield other parts of the molecule from metabolic degradation. Studies on 2-amino-4-methylpyridine analogues have shown that substitution at the 6-position is well-tolerated, suggesting the 4-methyl group provides a stable core.[6][7]

Comparative Analysis: Performance vs. Structural Alternatives

The true value of the 2-fluoro-6-methoxy-4-methylpyridine scaffold can be understood by comparing it to structural analogs. The following table outlines key comparisons and the rationale behind them.

Structural Modification Rationale for Comparison Anticipated Outcome & Supporting Evidence
Replacement of 2-Fluoro with other Halogens (Cl, Br) To assess the impact of halogen size and electronegativity on binding and metabolic stability.While other halogens can also enhance activity, fluorine's small size often leads to better target fit and improved pharmacokinetic properties.[5] Bulky groups on the pyridine ring have been shown to sometimes decrease activity.[1]
Positional Isomers of the Fluoro Group (e.g., 3-Fluoro, 5-Fluoro) To determine the optimal position for the electron-withdrawing group for target engagement.The position of the fluorine atom can significantly impact the electronic distribution of the ring and its interaction with the target. For example, in some kinase inhibitors, a 7-fluoro substitution had a significant effect on activity.[8]
Modification of the 6-Methoxy Group (e.g., Ethoxy, Isopropoxy, Hydroxy) To probe the steric and electronic requirements of the binding pocket at the 6-position.Increasing the bulk of the alkoxy group may enhance selectivity but could also lead to steric clashes. A hydroxyl group would introduce a hydrogen bond donor, which could be beneficial or detrimental depending on the target. In some series, a hydroxy group led to a large reduction in potency compared to methoxy.[6]
Replacement of the 4-Methyl Group with other Alkyls or Functional Groups To explore the size and nature of the hydrophobic pocket at the 4-position and to introduce new interaction points.Larger alkyl groups could improve hydrophobic interactions, while polar groups could be introduced to improve solubility or target specific residues. Removal of the methyl group in some pyrrolo[3,4-c]pyridine derivatives resulted in a significant loss of activity.[8]

Experimental Protocols for SAR Elucidation

A systematic approach to exploring the SAR of 2-fluoro-6-methoxy-4-methylpyridine is crucial. The following experimental workflows are recommended.

Synthesis of Analogs

A robust synthetic strategy is the foundation of any SAR study. For the 2-fluoro-6-methoxy-4-methylpyridine core, a convergent synthesis approach is often most efficient.

DOT Diagram: Synthetic Workflow

A Starting Pyridine B Functional Group Interconversion A->B e.g., Halogenation, Nitration C Suzuki or Stille Coupling B->C Introduce Diversity D Final Product Library C->D Purification & Characterization

Caption: A generalized synthetic workflow for generating a library of analogs.

In Vitro Biological Assays

The choice of in vitro assays will be target-dependent. However, a general screening cascade should be employed to assess potency, selectivity, and potential liabilities.

DOT Diagram: In Vitro Assay Cascade

A Primary Target Binding Assay (e.g., TR-FRET, AlphaLISA) B Cellular Potency Assay (e.g., EC50/IC50 determination) A->B Confirm on-target activity C Selectivity Profiling (Panel of related targets) B->C Assess off-target effects D ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) C->D Evaluate drug-like properties

Sources

Advanced Catalytic Systems for the Functionalization of 2-Fluoro-6-methoxy-4-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-Fluoro-6-methoxy-4-methylpyridine (CAS: 1228897-87-7) is a highly versatile, strategically designed trifunctional building block. It is increasingly utilized in medicinal chemistry, notably in the synthesis of complex active pharmaceutical ingredients (APIs) such as ALK2 inhibitors for the treatment of Diffuse Intrinsic Pontine Glioma (DIPG) [1].

The value of this scaffold lies in its three distinct functionalization vectors: the C4-methyl group, the C3/C5 aromatic C-H bonds, and the C2-fluoro position. Because each site possesses unique electronic and steric properties, functionalizing them requires highly specific catalytic systems. This guide objectively compares three state-of-the-art catalytic methodologies used to selectively functionalize this pyridine derivative, providing mechanistic insights and field-proven protocols.

Scaffold Reactivity Overview

Before selecting a catalytic system, it is critical to understand the intrinsic reactivity of the scaffold. The electron-donating C6-methoxy group increases electron density on the pyridine ring, while the highly electronegative C2-fluoro group exerts a strong inductive electron-withdrawing effect. This push-pull dynamic dictates the regioselectivity of transition-metal catalysts.

Reactivity Scaffold 2-Fluoro-6-methoxy-4-methylpyridine C4 C4-Methyl Group (Pd-Catalyzed C(sp3)-H Arylation) Scaffold->C4 Vector 1 C3C5 C3/C5 Positions (Ir-Catalyzed C(sp2)-H Borylation) Scaffold->C3C5 Vector 2 C2 C2-Fluoro Position (Ni-Catalyzed C-F Activation) Scaffold->C2 Vector 3

Trifunctional reactivity map of the 2-fluoro-6-methoxy-4-methylpyridine scaffold.

Palladium-Catalyzed C(sp³)-H Arylation (C4-Methyl Functionalization)

Functionalizing the unactivated C(sp³)-H bond of the C4-methyl group is notoriously difficult due to its high bond dissociation energy and lack of adjacent activating groups.

Causality & Mechanism

To overcome this energetic barrier, a Pd(II)/Pd(IV) redox manifold is employed [2]. The reaction relies on a pyridine-type ligand (such as 2-picoline) or a transient directing group to coordinate the Pd(II) center, bringing it into proximity with the methyl group. A base (typically a carbonate or bicarbonate) assists in the rate-determining C(sp³)-H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway, forming a cyclopalladate(II) intermediate. The addition of a strong oxidant—specifically an aryl iodide—forces the oxidative addition to a high-valent Pd(IV) species, which rapidly undergoes reductive elimination to forge the new C-C bond.

PdCycle Pd2 Pd(II) Precatalyst SubstrateBind Substrate Binding & Ligand Coordination Pd2->SubstrateBind CHActivation Bicarbonate-Assisted C(sp3)-H Cleavage SubstrateBind->CHActivation Cyclopalladate Cyclopalladate(II) Intermediate CHActivation->Cyclopalladate OxAddition Oxidative Addition (Ar-I) Cyclopalladate->OxAddition Pd4 Pd(IV) Complex OxAddition->Pd4 RedElimination Reductive Elimination (C-C Bond Formation) Pd4->RedElimination RedElimination->Pd2 Catalyst Regeneration Product Arylated Product RedElimination->Product

Pd(II)/Pd(IV) catalytic cycle for the C(sp3)-H arylation of the C4-methyl group.

Field-Proven Protocol: C(sp³)-H Arylation

Self-Validating System: The protocol utilizes LC-MS monitoring of the aryl iodide. Because the Pd(IV) intermediate is highly reactive, the disappearance of the aryl iodide acts as a direct proxy for successful reductive elimination, validating the cycle's turnover.

  • Preparation: In an argon-filled glovebox, charge a Schlenk tube with 2-fluoro-6-methoxy-4-methylpyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), 2-picoline ligand (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) or tert-amyl alcohol (0.2 M). Seal the tube.

  • Reaction: Heat the mixture at 110 °C for 18 hours.

  • Validation: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The complete consumption of the aryl iodide confirms the termination of the cross-coupling phase.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Iridium-Catalyzed C(sp²)–H Borylation (C3/C5 Functionalization)

When elaboration of the pyridine ring itself is required, Iridium-catalyzed C-H borylation is the premier choice.

Causality & Mechanism

Standard Ir-catalyzed borylation (using [Ir(OMe)(COD)]2 and dtbpy) is typically governed by steric hindrance. However, the 2-fluoro-6-methoxy-4-methylpyridine scaffold introduces a profound electronic bias. The highly electronegative C2-fluoro atom lowers the pKa of the adjacent C3-H bond and stabilizes the resulting Ir-C bond during the oxidative addition step [3]. This "ortho-fluorine directing effect" overrides purely steric limitations, allowing for highly regioselective borylation at the C3 position (or C5, depending on the exact steric bulk of the chosen ligand).

IrWorkflow Prep 1. Catalyst Prep [Ir(OMe)(COD)]2 + dtbpy Mix 2. Reagent Addition Substrate + B2pin2 Prep->Mix React 3. C-H Borylation (RT to 80°C, 16h) Mix->React Workup 4. Quench & Extract React->Workup Purify 5. Silica Gel Chromatography Workup->Purify

Standard workflow for the Ir-catalyzed C(sp2)-H borylation of fluoropyridines.

Field-Proven Protocol: C(sp²)–H Borylation

Self-Validating System: The use of in situ GC/MS analysis to track the consumption of bis(pinacolato)diboron (B₂pin₂) ensures that the active Ir(III)-tris(boryl) species has fully reacted before atmospheric exposure, preventing premature quenching.

  • Catalyst Activation: In a nitrogen-purged vial, mix [Ir(OMe)(COD)]2 (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%) in anhydrous THF. Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir(I) complex.

  • Substrate Addition: Add 2-fluoro-6-methoxy-4-methylpyridine (1.0 equiv) and B₂pin₂ (0.6 equiv for mono-borylation).

  • Reaction: Stir at 80 °C for 16 hours.

  • Validation: Analyze an aliquot via GC/MS. The absence of the B₂pin₂ peak (m/z 254) validates complete conversion.

  • Workup: Remove volatiles in vacuo and purify the resulting boronate ester via silica gel chromatography (Hexanes/EtOAc).

Nickel-Catalyzed C–F Bond Activation (C2 Functionalization)

The carbon-fluorine bond is exceptionally strong (~115 kcal/mol) and is intentionally left intact during standard Pd-catalyzed cross-couplings. However, it can be selectively activated for late-stage functionalization.

Causality & Mechanism

To break the C-F bond, highly electron-rich Nickel(0) complexes supported by N-heterocyclic carbenes (NHCs) are required. The strong σ-donating capability of an NHC ligand (such as IMes or IPr) drastically increases the electron density on the Ni(0) center. This facilitates intense back-donation into the C-F


 antibonding orbital, weakening the bond and allowing for oxidative addition [4]. Subsequent transmetalation with a Grignard or organozinc reagent, followed by reductive elimination, yields the C2-functionalized product.
Field-Proven Protocol: C–F Kumada-Type Cross-Coupling

Self-Validating System: The reaction is monitored via ¹⁹F NMR. The distinct fluorine signal of the starting material (~ -115 ppm) must completely disappear, providing a definitive, self-validating spectroscopic endpoint for C-F bond cleavage.

  • Catalyst Preparation: In a glovebox, combine Ni(COD)₂ (5 mol%) and IMes·HCl (10 mol%) with NaOtBu (10 mol%) in anhydrous toluene to generate the active (NHC)Ni(0) species.

  • Substrate Addition: Add 2-fluoro-6-methoxy-4-methylpyridine (1.0 equiv) to the catalyst solution.

  • Transmetalation Agent: Slowly add the desired aryl or alkyl Grignard reagent (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 80 °C for 12 hours.

  • Validation: Take an aliquot, dilute in C₆D₆, and perform a quick ¹⁹F NMR scan. The absence of the -115 ppm signal confirms complete C-F activation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify.

Quantitative Data Comparison

The table below summarizes the performance metrics and operational requirements of the three catalytic systems when applied to the 2-fluoro-6-methoxy-4-methylpyridine scaffold.

Catalytic SystemTarget VectorCatalyst / LigandKey ReagentsMechanistic DriverTypical Yield Range
Pd-Catalyzed Arylation C4-Methyl (C(sp³)-H)Pd(OAc)₂ / 2-PicolineAryl Iodide, Ag₂CO₃Pd(II)/Pd(IV) redox manifold50 - 75%
Ir-Catalyzed Borylation C3/C5 (C(sp²)−H)[Ir(OMe)(COD)]2 / dtbpyB₂pin₂, THFSteric & ortho-F electronic bias70 - 90%
Ni-Catalyzed C-F Activation C2-FluoroNi(COD)₂ / NHC (e.g., IMes)Grignard or Aryl ZincNi(0) back-donation into C-F σ*60 - 85%

References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • The Mechanism of a Ligand-Promoted C(sp³)–H Activation and Arylation Reaction via Palladium Catalysis: Theoretical Demonstration of a Pd(II)/Pd(IV) Redox Manifold Journal of the American Chemical Society (ACS Publications) URL:[Link][2]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Chemical Reviews (ACS Publications) URL:[Link][3]

  • Coligand role in the NHC nickel catalyzed C-F bond activation: investigations on the insertion of bis(NHC) nickel into the C-F bond of hexafluorobenzene Chemical Science (Royal Society of Chemistry) URL:[Link][4]

Sources

In Vitro Profiling of 2-Fluoro-6-methoxy-4-methylpyridine Derivatives: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing target potency with metabolic stability during lead optimization. The pyridine ring is a privileged pharmacophore in kinase drug discovery, acting as a potent hydrogen-bond acceptor for the kinase hinge region[1]. However, unsubstituted pyridines or simple phenyl rings often suffer from rapid oxidative metabolism by cytochrome P450 (CYP) enzymes[2]. To address these metabolic liabilities, scaffold-hopping to highly substituted, electron-deficient heterocycles is a proven strategy[3].

The building block 2-fluoro-6-methoxy-4-methylpyridine (CAS 1228897-87-7)[4] offers a highly optimized template for novel targeted therapies. The strategic incorporation of the 2-fluoro group sterically blocks CYP-mediated N-oxidation and ortho-hydroxylation, while its high electronegativity lowers the basicity of the pyridine nitrogen to improve membrane permeability[2]. Concurrently, the 6-methoxy group provides an additional hydrogen-bond acceptor and effectively fills hydrophobic sub-pockets in the kinase active site[5].

This guide objectively compares the in vitro performance of a hypothetical lead compound derived from this scaffold ("Compound FMM-1") against a standard unsubstituted pyridine analog ("Analog A"), detailing the self-validating assay workflows required to prove its superiority.

Comparative Performance Summary

The following table summarizes the quantitative in vitro data demonstrating how the 2-fluoro and 6-methoxy substitutions fundamentally alter the pharmacokinetic and pharmacodynamic profile of the resulting kinase inhibitor.

Assay MetricCompound FMM-1 (Fluoromethoxypyridine)Analog A (Unsubstituted Pyridine)Clinical Standard (Reference)
Kinase IC₅₀ (Target) 4.2 nM18.5 nM8.0 nM
HLM Half-Life (T₁/₂) > 120 min22 min45 min
Intrinsic Clearance (CLint) 8.4 µL/min/mg85.2 µL/min/mg32.1 µL/min/mg
Caco-2 Permeability (Papp) 14.5 × 10⁻⁶ cm/s6.2 × 10⁻⁶ cm/s11.0 × 10⁻⁶ cm/s
Efflux Ratio (B-A / A-B) 1.2 (Low Efflux)3.8 (High Efflux)1.5 (Low Efflux)
Cell Viability (IC₅₀) 12 nM85 nM25 nM

Key Takeaway: The FMM-1 derivative exhibits a 5-fold increase in metabolic stability (HLM T₁/₂) and a 4-fold improvement in target engagement (IC₅₀) compared to Analog A. The addition of the fluoro and methoxy groups successfully mitigates CYP-mediated clearance without triggering P-glycoprotein (P-gp) efflux.

Screening Cascade & Workflow Visualization

To systematically validate these compounds, we utilize a strict testing cascade. Compounds must pass target engagement thresholds before advancing to ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

G N1 FMM-Pyridine Library Synthesis & Purification N2 Target Engagement: TR-FRET Kinase Assay N1->N2 Purity > 95% N3 Metabolic Clearance: HLM/RLM Stability N2->N3 IC50 < 50 nM N4 Bioavailability: Caco-2 Permeability N3->N4 T_half > 45 min N5 Lead Candidate: In Vivo Efficacy Models N4->N5 Efflux Ratio < 2.0

Figure 1: Critical path screening cascade for evaluating FMM-pyridine derived kinase inhibitors.

Core In Vitro Assay Methodologies

As scientists, we must ensure our protocols are self-validating systems. The following methodologies explain not just the steps, but the causality behind our experimental choices for this specific chemical class.

Assay 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Highly substituted heterocycles, particularly methoxy-pyridines, can exhibit intrinsic auto-fluorescence that artificially inflates readouts in standard luminescence or prompt-fluorescence assays. TR-FRET introduces a microsecond time delay between excitation and the emission reading, allowing short-lived background fluorescence to decay. This ensures the IC₅₀ data is a true reflection of target engagement.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Compound FMM-1 and Analog A in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., PI3K or Aurora Kinase) and biotinylated peptide substrate mix to the wells.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Self-Validation Check: Include a known reference inhibitor (e.g., Staurosporine) and a no-enzyme control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Assay 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: The primary hypothesis for incorporating the 2-fluoro group is to prevent CYP450-mediated oxidation[2]. The HLM assay directly tests this by exposing the compound to a rich source of human CYP enzymes. If the scaffold-hopping strategy is successful, FMM-1 will show a significantly lower intrinsic clearance (CLint) than Analog A.

Protocol:

  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add Compound FMM-1 (final concentration 1 µM) to the microsome suspension.

  • Self-Validation Controls: Co-incubate parallel wells with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic competence of the microsome batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate T₁/₂ and CLint.

Assay 3: Caco-2 Bidirectional Permeability Assay

Causality: While the fluoro and methoxy groups improve metabolic stability, they alter the molecule's polar surface area (PSA) and lipophilicity. The Caco-2 assay ensures these structural changes do not restrict intestinal absorption or inadvertently create a substrate for P-glycoprotein (P-gp) efflux pumps.

Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (transwell plates) and culture for 21 days until a polarized monolayer forms.

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). The assay proceeds only if TEER > 250 Ω·cm².

  • Dosing: Prepare Compound FMM-1 at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add compound to the apical chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take samples from the receiver chambers at 60 and 120 minutes.

  • Integrity Check: Add Lucifer Yellow (a paracellular marker) to the donor wells. Post-assay fluorescence must show < 1% permeability to confirm the monolayer remained intact during the assay.

  • Analysis: Quantify compound concentrations via LC-MS/MS. Calculate the apparent permeability (Papp) and the Efflux Ratio (Papp B-A / Papp A-B). An efflux ratio < 2.0 indicates the compound is not a strong P-gp substrate.

References

  • Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11, 18-29. URL:[Link]

  • Ayala-Aguilera, C., et al. (2022). Small molecule kinase inhibitor drugs (1995-2021): Medical indication, pharmacology and synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. URL:[Link]

Sources

Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Computational Analysis of 2-Fluoro-6-methoxy-4-methylpyridine Reactivity

Pyridines and their derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active compounds.[1] The strategic introduction of fluorine atoms into these structures can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability.[2][3] 2-Fluoro-6-methoxy-4-methylpyridine is a representative of this important class of molecules, combining the reactivity of a 2-fluoropyridine with the electronic modulation of methoxy and methyl substituents. Understanding the reactivity of this scaffold is paramount for its effective utilization in the synthesis of complex molecular architectures.

This guide provides a comprehensive comparison of the reactivity of 2-fluoro-6-methoxy-4-methylpyridine with other relevant fluorinated pyridines, grounded in computational chemistry principles and supported by experimental observations from the broader literature. As a senior application scientist, the goal is to not only present data but to explain the underlying causality, offering a predictive framework for researchers in drug development and synthetic chemistry.

Pillar 1: Computational Methodologies for Reactivity Prediction

Modern computational chemistry provides powerful tools to predict and rationalize the reactivity of organic molecules.[4][5] For fluorinated pyridines, Density Functional Theory (DFT) is a widely used method to investigate electronic structure and reaction mechanisms.[6][7]

A typical computational workflow for assessing the reactivity of a molecule like 2-fluoro-6-methoxy-4-methylpyridine involves several key steps:

  • Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is crucial as the geometry influences the electronic properties.

  • Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[8]

  • Electronic Property Calculation: A range of electronic descriptors are calculated to predict reactivity. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. A low HOMO-LUMO energy gap often suggests higher reactivity.[6][8] The spatial distribution of the LUMO can pinpoint the most likely sites for nucleophilic attack.

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.[6][9][10]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and stabilizing hyperconjugative interactions within the molecule.[6][9]

  • Reaction Pathway Modeling: To study a specific reaction, such as a Nucleophilic Aromatic Substitution (SNAr), the energies of reactants, transition states, and products are calculated to determine the reaction barriers and thermodynamics.

G cluster_workflow Computational Reactivity Workflow mol Input Molecule (e.g., 2-fluoro-6-methoxy-4-methylpyridine) opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol->opt freq Frequency Analysis (Confirm Minimum Energy) opt->freq elec Electronic Property Calculation (HOMO/LUMO, MEP, NBO) freq->elec react_model Reaction Pathway Modeling (Transition State Search) freq->react_model analysis Reactivity Analysis & Prediction elec->analysis react_model->analysis

Caption: A typical workflow for computational reactivity studies.

Pillar 2: Reactivity Analysis of 2-Fluoro-6-methoxy-4-methylpyridine

The primary mode of reaction for 2-fluoropyridines is Nucleophilic Aromatic Substitution (SNAr).[1][11] This reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[12]

G cluster_mech SNAr Mechanism on a 2-Fluoropyridine R 2-Fluoropyridine MC Meisenheimer Complex (Resonance Stabilized) R->MC + Nu⁻ Nu Nucleophile (Nu⁻) TS1 Transition State 1 P Substituted Pyridine MC->P - F⁻ TS2 Transition State 2 F Fluoride (F⁻)

Caption: General mechanism of SNAr on a 2-fluoropyridine.

The high electronegativity of the fluorine atom, coupled with the electron-withdrawing nature of the pyridine nitrogen, makes the C2 position highly electrophilic and susceptible to nucleophilic attack.[12] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro-derivative.[1][12][13]

Influence of Substituents:

  • Fluorine (at C2): As the leaving group, its high electronegativity strongly activates the ring for the initial, rate-determining nucleophilic attack.

  • Methoxy Group (at C6): This group has a dual electronic effect. It is electron-withdrawing inductively (-I effect) but electron-donating through resonance (+M effect). In the context of SNAr at the C2 position, the overall impact can be complex. Some studies on substituted 2-nitropyridines suggest that a methoxy group may only have a minor influence on the feasibility of SNAr.[14]

  • Methyl Group (at C4): This is a weakly electron-donating group through induction (+I effect). This would slightly decrease the electrophilicity of the pyridine ring compared to an unsubstituted 2-fluoropyridine.

Computational Predictions for Reactivity:

A DFT analysis of 2-fluoro-6-methoxy-4-methylpyridine would likely reveal:

  • LUMO Distribution: The LUMO would be expected to have its largest coefficient on the C2 carbon, confirming it as the primary site for nucleophilic attack.

  • MEP Map: A significant region of positive electrostatic potential would be centered around the C2 carbon, indicating its electrophilic nature.

  • Reaction Barriers: Calculation of the energy barrier for the addition of a model nucleophile would provide a quantitative measure of its reactivity.

Pillar 3: Comparative Reactivity with Alternative Fluorinated Pyridines

To provide context, the reactivity of 2-fluoro-6-methoxy-4-methylpyridine can be compared with other common fluorinated pyridine building blocks.

CompoundKey Structural FeaturesExpected Relative Reactivity towards SNArRationale
2-Fluoropyridine Unsubstituted benchmarkHighThe fluorine atom and ring nitrogen strongly activate the C2 position.
2,6-Difluoropyridine Two activating fluorine atomsVery HighBoth fluorine atoms activate the ring. The second fluorine at C6 provides additional inductive withdrawal, increasing the electrophilicity of C2.[13]
2-Fluoro-4-chloropyridine Additional electron-withdrawing groupHigher than 2-fluoropyridineThe chloro group at the para position provides further inductive electron withdrawal, enhancing the reactivity at the C2 position.
2-Fluoro-6-methoxy-4-methylpyridine Electron-donating methyl and potentially donating/withdrawing methoxy groupLikely lower than 2-fluoropyridineThe net effect of the electron-donating methyl group and the methoxy group is expected to slightly reduce the overall electrophilicity of the ring compared to the unsubstituted parent.

Experimental Validation: Bridging Theory and Practice

Computational predictions, while powerful, must be validated by experimental data to ensure their accuracy and reliability.[15][16] This is a cornerstone of scientific integrity.

  • Kinetic Studies: Experimental measurements of reaction rates for the SNAr of various fluoropyridines with a standard nucleophile can provide a direct comparison of their relative reactivities, serving as a benchmark for computational models.[13]

  • Spectroscopic Analysis: Techniques like ¹⁹F NMR can be used to monitor the progress of reactions involving fluorinated compounds and to characterize the resulting products.[10] Computational methods can also predict NMR shifts, providing another layer of validation.[10]

Exemplary Experimental Protocol: SNAr with an Amine Nucleophile

The following is a generalized protocol for the SNAr of a 2-fluoropyridine with a secondary amine, based on established procedures.[12]

Materials:

  • 2-Fluoro-6-methoxy-4-methylpyridine (1.0 equivalent)

  • Secondary amine (e.g., Morpholine, 1.2 equivalents)

  • Base (e.g., K₃PO₄, 1.5 equivalents)

  • Anhydrous solvent (e.g., tert-Amyl alcohol or DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the base and the solvent.

  • Add the 2-fluoro-6-methoxy-4-methylpyridine and the secondary amine.

  • Stir the reaction mixture and heat to an appropriate temperature (e.g., 110 °C).

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[12]

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-amino-6-methoxy-4-methylpyridine derivative.

Conclusion

Computational studies provide an invaluable framework for understanding and predicting the reactivity of 2-fluoro-6-methoxy-4-methylpyridine. The primary reaction pathway is anticipated to be Nucleophilic Aromatic Substitution at the C2 position, a reaction strongly facilitated by the fluorine leaving group. While the methoxy and methyl substituents are expected to slightly attenuate this reactivity compared to unsubstituted or electron-deficient fluoropyridines, the C2-F bond remains a highly valuable handle for synthetic diversification. By integrating computational predictions with experimental validation, researchers can accelerate the development of novel molecules with potential applications in medicine and materials science.

References

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Perutz, R. N., & Macgregor, S. A. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Testaferri, L., et al. (2002). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Sheng, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • McNeill, K., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Baxter, R., & Hua, A. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. ChemRxiv. [Link]

  • PubChem. 2-Fluoro-6-methoxypyridine. National Institutes of Health. [Link]

  • Fiveable. (2025). 19.1 Validation of computational results with experimental data. Fiveable. [Link]

  • Keller, B. G., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Keller, B. G., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. [Link]

  • Al-Zoubi, W., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. PMC. [Link]

  • Sanford, M. S., et al. (2020). Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. ResearchGate. [Link]

  • Kirk, K. L., & Creveling, C. R. (1984). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reddy, A. R., et al. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

  • Zemva, B. (2007). Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Institut "Jožef Stefan". [Link]

  • Al-Malki, A. L., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. PubMed. [Link]

  • Olasunkanmi, L. A., et al. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Biology, Medicine, & Natural Product Chemistry. [Link]

  • Gani, O. A., & Ali, A. M. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers in Chemistry. [Link]

  • Tuszynski, J. A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI. [Link]

  • Al-Majid, A. M., et al. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. MDPI. [Link]

  • Bauzá, A., et al. (2015). Further Evidence on the Importance of Fluorous-Fluorous Interactions in Supramolecular Chemistry: A Combined Structural and Computational Study. ResearchGate. [Link]

Sources

Safety Operating Guide

2-fluoro-6-methoxy-4-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal protocol for 2-fluoro-6-methoxy-4-methylpyridine , a fluorinated heterocyclic building block commonly used in medicinal chemistry.

As a Senior Application Scientist, I have structured this not merely as a "trash instruction" but as a chemical lifecycle management process. This compound presents a specific intersection of hazards: halogenated organic content , flammability , and potential nitrogen-based toxicity . Improper disposal into non-halogenated streams is a frequent compliance violation that can damage incinerators and result in severe regulatory fines.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical state. This compound is a Halogenated Aromatic Ether .

PropertySpecificationOperational Implication
Chemical Structure Fluorinated Pyridine w/ Methoxy groupMUST go to Halogenated Waste stream.[1][2]
Flammability Flash Point likely >60°C (Combustible)Classified as D001 (Ignitable) under RCRA if FP <60°C; treat as flammable for safety.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid/peroxides to prevent exothermic decomposition.
Toxicity Irritant; Potential CNS effects (Pyridine analog)Handle in a fume hood; do not inhale vapors.
Peroxide Risk Low (Aryl ether)Unlike aliphatic ethers (e.g., THF), methoxy-pyridines are generally stable, but visual inspection for crystallization is required for old bottles.

Part 2: Waste Stream Segregation Logic

The most critical error in disposing of this compound is misclassifying it as "General Organic Waste." Because it contains Fluorine , it requires high-temperature incineration to prevent the formation of incomplete combustion byproducts.

Decision Matrix: Selecting the Correct Waste Stream

Waste_Segregation Start Start: 2-fluoro-6-methoxy-4-methylpyridine Check_State Is the waste a pure compound or a reaction mixture? Start->Check_State Reaction_Mix Reaction Mixture Check_State->Reaction_Mix Post-Reaction Pure_Compound Pure Compound / Stock Check_State->Pure_Compound Unused/Expired Quench Step 1: Quench Reactive Species (if reagents present) Reaction_Mix->Quench Halogen_Check CRITICAL GATE: Does it contain Halogens (F, Cl, Br, I)? Pure_Compound->Halogen_Check pH_Check Step 2: Check pH (Neutralize to pH 5-9) Quench->pH_Check pH_Check->Halogen_Check Non_Hal Non-Halogenated Waste (INCORRECT for this compound) Halogen_Check->Non_Hal No Hal_Waste Halogenated Organic Waste (CORRECT STREAM) Halogen_Check->Hal_Waste Yes (Contains Fluorine)

Figure 1: Decision logic for segregating fluorinated pyridine waste. Note that the presence of Fluorine mandates the "Halogenated" stream.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

If disposing of a pure stock bottle, skip to Phase 2. If the compound is part of a reaction mixture (e.g., dissolved in DCM or Ethyl Acetate):

  • Quenching: Ensure no active reagents (like lithium alkyls or strong acid chlorides) remain. Quench carefully with isopropanol or water as appropriate for the specific reaction matrix.

  • Neutralization: Pyridine derivatives are basic. If the waste solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize it to pH 5–9 using dilute HCl or Sodium Bicarbonate. This prevents container corrosion and unexpected heating in the waste drum.

Phase 2: Packaging and Transfer

Equipment: Fume hood, Nitrile gloves (double-gloved recommended), Safety goggles, Lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) waste container. Avoid metal cans if the waste is potentially acidic, as fluorides can corrode metal over time.[2]

  • Labeling (Critical):

    • Apply the hazardous waste label before filling.

    • Chemical Name: Write out the full name: "2-fluoro-6-methoxy-4-methylpyridine". Do not use abbreviations or structure drawings alone.

    • Constituents: If in solution, list the solvent first (e.g., "Dichloromethane 90%, 2-fluoro-6-methoxy-4-methylpyridine 10%").

    • Hazard Checkboxes: Check "Flammable," "Toxic," and "Irritant."

  • Transfer:

    • Perform all transfers inside a functioning fume hood.[2]

    • Use a funnel to prevent spills on the container threads.

    • Do not overfill: Leave at least 10% headspace for vapor expansion.

Phase 3: Storage and Pickup
  • Segregation: Store the container in the Halogenated Solvents satellite accumulation area.

  • Compatibility: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent nitration or oxidation of the pyridine ring, which could be exothermic.

  • Cap Integrity: Ensure the cap is screwed on tightly. A loose cap is the #1 citation during safety audits.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill during transfer:

SeverityAction Protocol
Minor Spill (<50 mL) 1. Alert nearby personnel.2. Absorb with vermiculite or standard organic spill pads.3. Place absorbent in a sealed bag labeled "Hazardous Waste - Debris".4. Clean surface with soap and water.[2][3][4][5][6]
Major Spill (>500 mL) 1. Evacuate the lab immediately.2. Close doors to contain vapors.3. Call EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection (organic vapor cartridge).
Skin Contact Wash immediately with soap and water for 15 minutes. Pyridines can penetrate skin; seek medical attention if irritation persists.[3]

Part 5: Regulatory Compliance (RCRA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) is required.

  • Waste Coding:

    • D001: Ignitable (if flash point < 60°C or in flammable solvent).

    • F-Codes: If dissolved in spent halogenated solvents (e.g., Methylene Chloride), it triggers F001/F002 .

    • D038: Pyridine is a regulated constituent.[6] While this is a derivative, high concentrations may trigger toxicity characteristics if leachable.

  • Best Practice: Always default to "Hazardous Waste - Halogenated Organic" to ensure the waste vendor incinerates it at the correct temperature (typically >1100°C) to destroy the C-F bond safely.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24877948, 2-Fluoro-4-methylpyridine (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-fluoro-6-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-fluoro-6-methoxy-4-methylpyridine

A Note on Scientific Diligence: No specific Safety Data Sheet (SDS) has been published for 2-fluoro-6-methoxy-4-methylpyridine. The following guidance is a synthesized protocol derived from the known hazards of structurally analogous compounds, including fluorinated pyridines and other alkyl pyridine derivatives. This guide is intended for procedural planning and risk assessment. It is imperative to obtain and review the compound-specific SDS from your supplier before any handling.

Immediate Safety Briefing: Core Hazards and Mandatory Controls

2-fluoro-6-methoxy-4-methylpyridine should be handled as a substance with multiple potential hazards. Based on its chemical structure, it is presumed to be a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin .[1][2][3] It is expected to cause serious skin and eye irritation , and may cause respiratory irritation .[2][4][5] The primary, non-negotiable lines of defense are robust engineering controls and correctly chosen Personal Protective Equipment (PPE).

Hazard CategoryExpected RiskImmediate Precaution
Acute Toxicity Harmful by all routes of exposure (oral, dermal, inhalation).[2][6]Avoid all direct contact. Use a chemical fume hood.
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][5][7]Keep away from heat, sparks, and open flames. Use non-sparking tools and ground all equipment.[1][7]
Skin/Eye Hazard Causes serious eye irritation and skin irritation.[4][5][6] Potential for severe burns.Wear chemical splash goggles and appropriate chemical-resistant gloves at all times.
Respiratory Hazard May cause respiratory tract irritation.[2][5]Handle only in a well-ventilated area, preferably a certified chemical fume hood, to keep exposure to a minimum.[4][8][9]
Decomposition Hazard Thermal decomposition may produce highly toxic fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride.[2][10]In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Firefighters must wear self-contained breathing apparatus (SCBA).[10][12]

Engineering Controls: The Foundation of Safe Handling

PPE is the last line of defense; your primary protection comes from isolating the chemical from your environment.

  • Chemical Fume Hood: All handling of 2-fluoro-6-methoxy-4-methylpyridine, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[8] This is critical to contain flammable and toxic vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the event of an accidental release.[3]

  • Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[4][9] Verify their functionality before beginning work.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Mandatory: Tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are required for all work with this compound.[4][5][11][13]

  • Recommended: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation, such as transfers of larger quantities or reactions under pressure.[1][9][12]

Skin and Body Protection

This compound is presumed to be toxic upon skin contact. Preventing exposure is paramount.

  • Gloves: Handle with chemical-resistant gloves at all times. Nitrile gloves are a common choice for pyridine derivatives, but you must consult the manufacturer's compatibility data for the specific glove and the chemical being handled.[8]

    • Protocol: Always inspect gloves for tears or pinholes before use.[11] Use proper removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[3][5] Wash and dry hands thoroughly after work.[5][12]

  • Protective Clothing:

    • Standard Operations: A flame-retardant lab coat is the minimum requirement.[5]

    • Higher Risk Operations: For transfers of significant quantities or in case of a spill, impervious clothing such as a chemically resistant apron or coveralls is necessary to prevent skin contact.[12][13]

Respiratory Protection

Engineering controls should be the primary method of respiratory protection. However, in specific situations, a respirator is essential.

  • When Required: A respirator is necessary if engineering controls fail, during a large spill, or if you experience any symptoms of respiratory irritation.[4][11]

  • Specifications: Use a NIOSH (US) or EN 149 (EU) approved respirator.[4][12] For organic vapors from this chemical, a respirator equipped with organic vapor (OV) cartridges (such as Type A or ABEK) is appropriate.[1][3]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for 2-fluoro-6-methoxy-4-methylpyridine cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Procedure involving the target compound AssessVolume Assess Volume & Concentration Start->AssessVolume AssessVentilation Is a certified fume hood in use? Start->AssessVentilation AssessSplash Splash or Aerosol Risk? AssessVolume->AssessSplash All volumes ChemSuit Upgrade to Chemical Apron/ Impervious Coveralls AssessVolume->ChemSuit Large Volume (>1L) BasePPE Minimum PPE: - Safety Goggles (EN166/NIOSH) - Nitrile Gloves - Flame-Retardant Lab Coat AssessSplash->BasePPE Low Risk FaceShield Add Face Shield AssessSplash->FaceShield High Risk AssessVentilation->AssessSplash Yes Respirator Add Respirator (Organic Vapor Cartridge) AssessVentilation->Respirator No / Malfunctioning FaceShield->BasePPE ChemSuit->BasePPE Respirator->AssessSplash

Caption: PPE selection logic based on operational risk factors.

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation: Confirm the fume hood is operational. Ensure safety shower and eyewash are unobstructed. Don all required PPE as determined by your risk assessment.

  • Handling: Use spark-proof tools and ground equipment to prevent static discharge.[1][9] Avoid actions that could generate aerosols.[9][11] Keep the container tightly closed when not in use.[1][4][7]

  • Post-Handling: Wipe down the work surface in the fume hood with a suitable decontaminant. Carefully remove PPE, avoiding self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[12] Do not eat, drink, or smoke in the laboratory area.[3][12]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[4][12] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill and Waste Disposal Plan
  • Spill Response: Evacuate non-essential personnel.[10] Remove all sources of ignition.[5] Wearing full PPE including respiratory protection, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite).[1][12] Collect the material into a suitable, labeled container for hazardous waste disposal.[1]

  • Disposal: All waste containing this material, including empty containers, must be treated as hazardous waste.[5] Dispose of contents and containers at an approved waste disposal facility in accordance with all local, regional, and national regulations.[3][4][12] Do not mix with other waste streams unless explicitly permitted.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Keasler, K. T., et al. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

  • Keasler, K. T., et al. (2026, January 29). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ResearchGate. [Link]

  • Vogel, A. I., Leicester, J., & Macey, W. A. T. n-HEXYL FLUORIDE. Organic Syntheses Procedure. [Link]

  • Hone, C. A., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • University of California, Santa Barbara. Fluorine Safety. [Link]

Sources

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